Product packaging for Oseltamivir-d5(Cat. No.:)

Oseltamivir-d5

Cat. No.: B12394722
M. Wt: 317.43 g/mol
InChI Key: VSZGPKBBMSAYNT-VQUPXQQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oseltamivir-d5 is a chemical analog of the antiviral drug Oseltamivir (brand name Tamiflu), where five hydrogen atoms have been replaced with the stable, heavy isotope deuterium. This modification makes it a critical tool in modern pharmacokinetic and bioanalytical research. The primary application of this compound is to serve as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of Oseltamivir and its active metabolite, Oseltamivir carboxylate, in biological matrices such as human plasma. Its near-identical chemical structure to the unlabeled analyte ensures similar behavior during sample preparation and analysis, while its distinct mass allows for precise quantification, thereby improving the accuracy and reliability of bioanalytical data. This is essential for conducting robust bioequivalence studies and advanced pharmacokinetic research. Like Oseltamivir, the labeled compound is a potent neuraminidase inhibitor. Neuraminidase is an enzyme essential for the release and spread of progeny influenza viruses from infected host cells. By inhibiting this enzyme, Oseltamivir prevents viral replication, making it effective against both influenza A and B viruses. Oseltamivir itself is an ethyl ester prodrug that is rapidly hydrolyzed in vivo to its active carboxylate metabolite. Research use of this compound helps scientists better understand the metabolism, distribution, and clearance of this important antiviral agent. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N2O4 B12394722 Oseltamivir-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H28N2O4

Molecular Weight

317.43 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i3D3,7D2

InChI Key

VSZGPKBBMSAYNT-VQUPXQQCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Oseltamivir-d5: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Oseltamivir-d5. This compound is the deuterated analog of Oseltamivir, a potent antiviral drug used for the treatment and prophylaxis of influenza A and B viruses. The incorporation of deuterium isotopes makes it an invaluable tool in pharmacokinetic and bioanalytical studies, primarily as an internal standard for mass spectrometry-based quantification of Oseltamivir.

Chemical Structure and Identification

This compound is structurally identical to Oseltamivir, with the exception of five deuterium atoms replacing five hydrogen atoms on the ethyl ester group. This isotopic labeling provides a distinct mass signature for mass spectrometry without significantly altering the chemical properties of the molecule.

Below is the chemical structure of this compound phosphate:

Caption: Chemical structure of this compound Phosphate.

Physicochemical and Pharmacokinetic Properties

The introduction of deuterium atoms has a negligible effect on the physicochemical properties of the molecule, such as acidity, basicity, and solubility, but it provides a significant mass shift that is crucial for its use as an internal standard.

Table 1: Physicochemical Properties of this compound and Oseltamivir

PropertyThis compoundOseltamivirOseltamivir PhosphateThis compound Phosphate
IUPAC Name 1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate[1]ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate[2]ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid[3]1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid[1]
Molecular Formula C₁₆H₂₃D₅N₂O₄[4]C₁₆H₂₈N₂O₄[2]C₁₆H₃₁N₂O₈PC₁₆H₂₆D₅N₂O₈P[5]
Molecular Weight 317.44 g/mol [4]312.41 g/mol [6]410.4 g/mol 415.43 g/mol [5][7]
CAS Number 1093851-63-8[4]196618-13-0[6]204255-11-8[6]Not explicitly available
Melting Point Not availableNot available196-198°CNot available
Solubility Not availableSoluble in water (>500 mg/ml), methanol, DMSO (2 mg/ml at 25° C), and ethanol (<1 mg/ml at 25° C)Freely soluble in water. Soluble in DMSO (~10 mg/ml) and PBS (pH 7.2) (~10 mg/ml).[8]Soluble in DMSO.[9]
Appearance Solid[10]Crystalline solid[8]White Crystalline SolidSolid[10]

Synthesis of this compound

The synthesis of this compound follows the same synthetic route as Oseltamivir, with the key difference being the use of deuterated ethanol (ethanol-d5) in the esterification step. The most common industrial synthesis of Oseltamivir starts from shikimic acid.

A representative workflow for the synthesis of Oseltamivir, which can be adapted for this compound, is outlined below.

G General Synthesis Workflow for Oseltamivir Shikimic_Acid (-)-Shikimic Acid Esterification Esterification with Ethanol-d5 and Thionyl Chloride Shikimic_Acid->Esterification Ketalization Ketalization Esterification->Ketalization Mesylation Mesylation Ketalization->Mesylation Epoxidation Epoxidation Mesylation->Epoxidation Azide_Opening Azide Ring Opening Epoxidation->Azide_Opening Reduction_Acetylation Reduction and Acetylation Azide_Opening->Reduction_Acetylation Oseltamivir_d5 This compound Reduction_Acetylation->Oseltamivir_d5

Caption: A generalized synthetic workflow for this compound.

Note: This is a simplified representation. The actual synthesis involves multiple steps and purification processes.[11] For the synthesis of this compound, deuterated ethanol (CH₃CD₂OH) would be used in the initial esterification step to introduce the d5-ethyl group.

Experimental Protocols

General Analytical Methodologies

This compound is predominantly used as an internal standard in the quantification of Oseltamivir in biological matrices. The most common analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Table 2: Representative LC-MS/MS Parameters for Oseltamivir Analysis using this compound as Internal Standard

ParameterCondition
Chromatographic Column C18 reverse-phase column
Mobile Phase A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate is typically used.[12][13]
Flow Rate 0.2-0.8 mL/min
Injection Volume 5-20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[12]
MRM Transitions (Oseltamivir) Q1: m/z 313.1 -> Q3: m/z 166.2[14]
MRM Transitions (this compound) Q1: m/z 318.1 -> Q3: m/z 171.2
Sample Preparation Protocol for Plasma Samples
  • Spiking: To 200 µL of human plasma, add a known concentration of this compound solution (internal standard).

  • Protein Precipitation/Extraction: Perform protein precipitation with a solvent like acetonitrile or solid-phase extraction (SPE) to remove proteins and other interfering substances.[12]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. Oseltamivir carboxylate is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses A and B. Neuraminidase is crucial for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, oseltamivir carboxylate prevents the spread of the virus in the body.

The following diagram illustrates the mechanism of neuraminidase inhibition by oseltamivir carboxylate.

G Mechanism of Neuraminidase Inhibition cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Oseltamivir Carboxylate Virus Influenza Virus Neuraminidase Neuraminidase Virus->Neuraminidase expresses Host_Cell Infected Host Cell Sialic_Acid Sialic Acid Receptor Neuraminidase->Sialic_Acid cleaves Sialic_Acid->Host_Cell on Release Virus Release Sialic_Acid->Release enabling Oseltamivir Oseltamivir (Prodrug) Liver Liver Esterases Oseltamivir->Liver hydrolyzed by Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Liver->Oseltamivir_Carboxylate to form Inhibition Inhibition of Neuraminidase Oseltamivir_Carboxylate->Inhibition No_Release No Virus Release Inhibition->No_Release

Caption: Oseltamivir's mechanism of action as a neuraminidase inhibitor.

Conclusion

This compound is a critical analytical tool for the development and clinical evaluation of Oseltamivir. Its stable isotopic labeling allows for precise and accurate quantification of the parent drug in complex biological matrices. This technical guide provides essential information for researchers and professionals working with Oseltamivir and its deuterated analog, facilitating further research and development in the field of antiviral therapeutics.

References

An In-depth Technical Guide to the Synthesis and Characterization of Oseltamivir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is a potent and selective inhibitor of the neuraminidase enzyme, crucial for the replication of influenza A and B viruses.[1][2][3] It is administered as an ethyl ester prodrug, oseltamivir phosphate, which is rapidly metabolized in the body to its active form, oseltamivir carboxylate.[2][4][5]

In drug development and clinical pharmacology, stable isotope-labeled internal standards are essential for accurate quantification of drug molecules in biological matrices.[6][7] Oseltamivir-d5, where five hydrogen atoms on the ethyl ester group are replaced with deuterium, serves as an ideal internal standard for bioanalytical studies involving oseltamivir.[8][9] The deuterium substitution provides a distinct mass shift for mass spectrometric detection without significantly altering the compound's chemical and chromatographic properties.[10][11] This guide provides a comprehensive overview of a representative synthesis method and the detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be adapted from established routes for unlabeled Oseltamivir. A common industrial approach begins with naturally available (-)-shikimic acid.[12][13][14] The key modification for producing the deuterated analogue involves the use of a deuterated ethylating agent in the final esterification step. The following protocol describes the synthesis from the immediate precursor, Oseltamivir Carboxylate.

Experimental Protocol: Esterification to this compound

This procedure outlines the final step in the synthesis, the conversion of the active carboxylate metabolite to the deuterated prodrug.

  • Reaction Setup: In a clean, dry, round-bottom flask under an inert nitrogen atmosphere, dissolve Oseltamivir Carboxylate (1.0 equivalent) in anhydrous ethanol-d6 (CD₃CD₂OD). The volume of solvent should be sufficient to fully dissolve the starting material (approx. 10-15 mL per gram).

  • Acid Catalyst: Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the stirred solution. This reaction generates the acid catalyst in situ.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 25 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield pure this compound.

  • Salt Formation (Optional): For the phosphate salt, dissolve the purified this compound freebase in a suitable solvent like acetone or isopropanol and treat with a stoichiometric amount of phosphoric acid.[12] The resulting precipitate can be collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound phosphate.

Synthesis_Workflow cluster_start Starting Material cluster_process Synthesis Step cluster_reagents Key Reagents cluster_purification Purification & Final Product start Oseltamivir Carboxylate esterification Esterification start->esterification purify Column Chromatography esterification->purify reagent1 Ethanol-d6 (CD3CD2OD) reagent1->esterification reagent2 SOCl2 reagent2->esterification product This compound purify->product

Caption: Synthetic workflow for the preparation of this compound.

Characterization of this compound

Thorough characterization is critical to confirm the identity, purity, and isotopic enrichment of this compound, ensuring its suitability as an internal standard.[10][15] The primary analytical techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
Chemical FormulaC₁₆H₂₃D₅N₂O₄[16]
Molecular Weight317.44 g/mol [16]
Exact Mass317.236 Da[16]
IUPAC Name1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate[17]
FormWhite to off-white solidN/A
Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the incorporation of deuterium atoms and is the basis for its use in quantitative analysis.[10]

Experimental Protocol (LC-MS/MS):

  • Instrumentation: Triple quadrupole mass spectrometer coupled with a liquid chromatography system.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Chromatography: Separation is typically achieved on a C18 column (e.g., 100 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and 10 mM ammonium formate buffer.[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[8]

Quantitative Data:

The mass shift of +5 amu (atomic mass units) relative to unlabeled oseltamivir is monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Oseltamivir313.1166.2[8][9]
This compound (IS) 318.1 171.2 [8][9]

Isotopic Purity: Isotopic purity is assessed by comparing the mass spectral peak intensity of the deuterated molecule (M+5) with the intensities of the unlabeled (M+0) and lesser-labeled species. A high isotopic enrichment (typically >98%) is required for a reliable internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure and the specific location of the deuterium labels.[10]

Experimental Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Analyses: ¹H NMR and ¹³C NMR spectra are acquired.

Expected Spectral Data:

The key difference in the ¹H NMR spectrum of this compound compared to Oseltamivir is the absence of signals corresponding to the ethyl group protons.

Oseltamivir Proton SignalExpected δ (ppm)This compound Observation
-O-CH₂-CH₃ (quartet)~4.1-4.2Absent or significantly reduced
-O-CH₂-CH₃ (triplet)~1.2-1.3Absent or significantly reduced

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

In the ¹³C NMR spectrum, the signals for the deuterated ethyl carbons (-CD₂- and -CD₃) would appear as multiplets due to C-D coupling and would be shifted slightly upfield.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound.

Experimental Protocol:

  • Instrumentation: HPLC system with UV detection.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile and a buffer, such as bicarbonate buffer (pH 10), is effective.[18]

  • Detection: UV absorbance at 220 nm or 254 nm.[18]

  • Purity Assessment: The purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram. A chemical purity of >98% is generally required. The retention time of this compound is expected to be nearly identical to that of unlabeled Oseltamivir.

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Evaluation cluster_final Final Decision sample Synthesized this compound hplc Purity Assessment (HPLC) sample->hplc ms Identity & Isotopic Enrichment (MS) sample->ms nmr Structural Confirmation (NMR) sample->nmr purity_check Chemical Purity >98%? hplc->purity_check identity_check Correct Mass Shift & Isotopic Purity? ms->identity_check structure_check Correct Deuteration Site? nmr->structure_check qc_pass QC Pass purity_check->qc_pass Yes identity_check->qc_pass Yes structure_check->qc_pass Yes

Caption: Analytical workflow for the characterization of this compound.

Conclusion

The synthesis of this compound is achieved by adapting established synthetic routes for Oseltamivir, with the critical modification of using a deuterated reagent during the ethyl ester formation. Rigorous analytical characterization using a combination of mass spectrometry, NMR spectroscopy, and chromatography is imperative.[15] This process confirms the molecular identity, verifies the site and extent of deuterium incorporation, and establishes the chemical purity of the final compound. A well-characterized batch of this compound is an invaluable tool for researchers, enabling precise and accurate quantification of Oseltamivir in pharmacokinetic and other bioanalytical studies, thereby supporting the broader development and clinical use of this important antiviral agent.[7]

References

Oseltamivir-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of oseltamivir-d5 as an internal standard in the quantitative bioanalysis of the antiviral drug oseltamivir. This document provides a comprehensive overview of its application, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and includes detailed experimental protocols and quantitative data to support its use in pharmacokinetic and bioequivalence studies.

The Principle of Stable Isotope-Labeled Internal Standards

In quantitative analysis, particularly in complex biological matrices such as plasma, saliva, and urine, variability can be introduced at multiple stages, including sample extraction, chromatographic separation, and mass spectrometric ionization. To ensure accuracy and precision, an internal standard (IS) is employed. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound for the analysis of oseltamivir.[1]

This compound is chemically identical to oseltamivir, with the exception that five hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer. However, its physicochemical properties are nearly identical, meaning it co-elutes with oseltamivir during chromatography and exhibits similar behavior during sample preparation and ionization.[1] By adding a known concentration of this compound to each sample, it serves as a reliable reference to correct for any analytical variations, thereby enhancing the robustness and reliability of the quantification.

Oseltamivir's Therapeutic Mechanism of Action: A Brief Overview

Oseltamivir is an antiviral prodrug administered as oseltamivir phosphate. In the body, it is rapidly hydrolyzed by hepatic esterases to its active metabolite, oseltamivir carboxylate.[2][3] Oseltamivir carboxylate is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses. This enzyme is crucial for the release of newly formed viral particles from infected host cells. By inhibiting neuraminidase, oseltamivir carboxylate prevents the spread of the virus to other cells.

Quantitative Analysis of Oseltamivir using this compound

LC-MS/MS is the most widely used technique for the quantification of oseltamivir and its active metabolite in biological matrices due to its high sensitivity and selectivity.[1] The use of this compound as an internal standard is a critical component of these validated methods.

Mass Spectrometry Parameters

The core of the LC-MS/MS method lies in the specific detection of the analyte and its internal standard using multiple reaction monitoring (MRM). In positive electrospray ionization (ESI+) mode, the precursor ions ([M+H]+) of oseltamivir and this compound are selected and fragmented to produce specific product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Oseltamivir313.1166.2
This compound (Internal Standard) 318.1 171.2
Oseltamivir Carboxylate285.1138.1
Oseltamivir Carboxylate-C13-d3 (IS)289.2138.4

Table 1: Representative Mass Spectrometry Transitions for Oseltamivir and its Deuterated Internal Standard.[1][4][5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of oseltamivir in a biological sample using this compound as an internal standard.

experimental_workflow sample Biological Sample (e.g., Plasma, Saliva, Urine) is_addition Addition of this compound (Internal Standard) sample->is_addition extraction Sample Preparation (e.g., Solid-Phase Extraction) is_addition->extraction lc_separation LC Separation (e.g., C18 Column) extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Ratio of Analyte/IS vs. Concentration) ms_detection->data_analysis quantification Quantification of Oseltamivir data_analysis->quantification logical_relationship cluster_analyte Analyte (Oseltamivir) cluster_is Internal Standard (this compound) analyte_conc Concentration (Unknown) analyte_signal MS Signal (Variable) analyte_conc->analyte_signal Proportional ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_conc Concentration (Known & Constant) is_signal MS Signal (Variable) is_conc->is_signal Proportional is_signal->ratio calibration Calibration Curve (Ratio vs. Concentration) ratio->calibration quantification Accurate Quantification of Oseltamivir calibration->quantification

References

Isotopic Labeling of Oseltamivir: A Technical Guide to the Synthesis of Oseltamivir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Oseltamivir-d5, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies of the antiviral drug oseltamivir. The synthetic route described is an adaptation of the industrially relevant Karpf/Trussardi synthesis, commencing with the esterification of (-)-shikimic acid. The introduction of the deuterium label is achieved in the initial step through the use of deuterated ethanol. This guide provides detailed experimental protocols, comprehensive data tables, and visualizations to facilitate the replication of this synthesis in a research setting.

Synthetic Strategy and Workflow

The synthesis of this compound follows a multi-step pathway starting from the readily available chiral precursor, (-)-shikimic acid. The key strategic decision for isotopic labeling is the introduction of the deuterated ethyl group at the very beginning of the synthesis. This is accomplished by using ethanol-d5 in a Fischer esterification reaction with (-)-shikimic acid. The subsequent steps largely follow the established Karpf/Trussardi route, which involves the formation of an epoxide, aziridination, and finally, ring-opening to introduce the characteristic 3-pentyloxy side chain of oseltamivir.

The overall workflow for the synthesis of this compound is depicted in the following diagram:

Synthesis_Workflow Shikimic_Acid (-)-Shikimic Acid Esterification Esterification with Ethanol-d5 Shikimic_Acid->Esterification Ethyl_Shikimate_d5 Ethyl Shikimate-d5 Esterification->Ethyl_Shikimate_d5 Mesylation Mesylation Ethyl_Shikimate_d5->Mesylation Trimesylate Trimesylate Intermediate Mesylation->Trimesylate Azide_Displacement Azide Displacement Trimesylate->Azide_Displacement Azide_Intermediate Azide Intermediate Azide_Displacement->Azide_Intermediate Aziridination Aziridination Azide_Intermediate->Aziridination Aziridine_Intermediate Aziridine Intermediate Aziridination->Aziridine_Intermediate Ring_Opening Aziridine Ring Opening with 3-Pentanol Aziridine_Intermediate->Ring_Opening Oseltamivir_d5_Base This compound (Free Base) Ring_Opening->Oseltamivir_d5_Base Salt_Formation Salt Formation with Phosphoric Acid Oseltamivir_d5_Base->Salt_Formation Oseltamivir_d5_Phosphate This compound Phosphate Salt_Formation->Oseltamivir_d5_Phosphate Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Shikimic_Acid (-)-Shikimic Acid reaction Shikimic_Acid->reaction + Ethanol-d5 Ethanol_d5 Ethanol-d5 (C2D5OH) Thionyl_Chloride Thionyl Chloride (SOCl2) Ethyl_Shikimate_d5 Ethyl Shikimate-d5 reaction->Ethyl_Shikimate_d5 SOCl2

Oseltamivir-d5: A Technical Guide to Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Oseltamivir-d5, a deuterated internal standard essential for the accurate quantification of the antiviral drug Oseltamivir. This document outlines the typical specifications found in a Certificate of Analysis (CoA) and details the rigorous experimental protocols used to assess its purity. The methodologies described herein are fundamental for ensuring the reliability and reproducibility of research and development activities involving Oseltamivir.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound is a formal document that confirms the identity, purity, and quality of the material. It provides a summary of the results of various analytical tests performed on a specific batch. The following table summarizes the typical tests and specifications.

Table 1: Representative Certificate of Analysis for this compound

TestMethodSpecification
Appearance Visual InspectionWhite to Off-White Solid
Solubility Visual InspectionSoluble in Methanol, Acetonitrile, DMSO
Identity
¹H NMRConforms to structure
Mass SpectrometryConforms to structure
Purity
HPLC≥ 98.0%
Mass Spectrometry (Isotopic Purity)≥ 99% Deuterium incorporation
Residual Solvents GC-HSMeets USP <467> requirements
Water Content Karl Fischer Titration≤ 1.0%

Purity Assessment: Detailed Methodologies

The determination of this compound purity is a critical step to ensure its suitability as an internal standard. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the chemical purity of this compound by separating it from any non-deuterated Oseltamivir and other related impurities.

Experimental Protocol: HPLC

A reversed-phase HPLC method is typically employed for the purity analysis of this compound.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for its ability to separate compounds of moderate polarity.[1]

    • Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M bicarbonate buffer, pH 10) and an organic modifier like acetonitrile.[1]

    • Flow Rate: A standard flow rate of 1.0 mL/min is often used.[1]

    • Column Temperature: The column is typically maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[1]

    • Injection Volume: A small injection volume, such as 10 µL, is used.

    • Detection: UV detection at a wavelength where Oseltamivir absorbs, commonly 220 nm or 254 nm, is employed.[1]

  • Data Analysis: The purity is calculated by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm[1]
Mobile Phase 30% Acetonitrile and 70% 0.05 M Bicarbonate Buffer, pH 10[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Injection Volume 10 µL
Detection Wavelength 220 nm[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a powerful technique that confirms the identity of this compound by providing its molecular weight and fragmentation pattern. It is also the definitive method for determining its isotopic purity.

Experimental Protocol: LC-MS/MS

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, typically in the range of 1-10 ng/mL.

  • LC Conditions: The LC conditions are often similar to those used for HPLC analysis to achieve good separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in the positive mode is typically used as Oseltamivir contains basic amine groups that are readily protonated.

    • Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for its sensitivity and selectivity.

    • MRM Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation. For this compound, the transition would be from the deuterated precursor ion to a specific product ion. A representative MRM transition for Oseltamivir is m/z 313.1 → 166.2, and for this compound, it would be m/z 318.1 → 171.2.[2]

  • Data Analysis: The mass spectrum will confirm the molecular weight of this compound. The fragmentation pattern should be consistent with the known structure. Isotopic purity is determined by comparing the signal intensity of the deuterated parent ion to any residual non-deuterated parent ion.

Table 3: LC-MS/MS Method Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Triple Quadrupole
Precursor Ion (m/z) for this compound 318.1[2]
Product Ion (m/z) for this compound 171.2[2]
Precursor Ion (m/z) for Oseltamivir 313.1[2]
Product Ion (m/z) for Oseltamivir 166.2[2]
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the absolute purity of this compound without the need for a specific reference standard of the same compound.[3]

Experimental Protocol: qNMR

  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Accurately weigh a known amount of a high-purity, certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from this compound.

    • Dissolve both the this compound and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.

    • Ensure quantitative conditions are met, which includes a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time of the signals of interest) and a calibrated 90° pulse.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Table 4: qNMR Method Parameters

ParameterCondition
Spectrometer ≥ 400 MHz
Solvent DMSO-d₆
Internal Standard Maleic Acid or 1,4-Dinitrobenzene
Relaxation Delay (d1) ≥ 30 seconds (or 5 x T₁)
Pulse Angle 90°
Number of Scans ≥ 16

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

Certificate_of_Analysis_Workflow cluster_CoA Certificate of Analysis Components cluster_Methods Analytical Methods Appearance Appearance Visual_Inspection Visual Inspection Appearance->Visual_Inspection Solubility Solubility Solubility->Visual_Inspection Identity Identity NMR ¹H NMR Identity->NMR MS Mass Spectrometry Identity->MS Purity Purity Purity->MS Isotopic Purity HPLC HPLC Purity->HPLC Residual_Solvents Residual Solvents GC_HS GC-HS Residual_Solvents->GC_HS Water_Content Water Content KF Karl Fischer Water_Content->KF

Caption: Logical relationship of tests in a Certificate of Analysis.

Purity_Assessment_Workflow cluster_Sample Sample Preparation cluster_Techniques Purity Assessment Techniques cluster_Results Purity Determination Sample_Prep This compound Sample HPLC HPLC Analysis Sample_Prep->HPLC LCMS LC-MS/MS Analysis Sample_Prep->LCMS qNMR qNMR Analysis Sample_Prep->qNMR Chemical_Purity Chemical Purity (%) HPLC->Chemical_Purity Isotopic_Purity Isotopic Purity (%) LCMS->Isotopic_Purity Absolute_Purity Absolute Purity (%) qNMR->Absolute_Purity

Caption: Workflow for the comprehensive purity assessment of this compound.

References

The Deuterium Distinction: A Technical Guide to the Mass Shift of Oseltamivir-d5 in Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of the mass shift observed between the antiviral drug oseltamivir and its deuterated isotopologue, Oseltamivir-d5. The deliberate incorporation of deuterium atoms into the oseltamivir molecule serves a critical role in modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), by providing a highly effective internal standard for accurate quantification in complex biological matrices.

Core Principles: Isotopic Labeling and Mass Spectrometry

Stable isotope labeling, the substitution of an atom with its heavier, non-radioactive isotope, is a cornerstone of quantitative mass spectrometry. In the case of this compound, five hydrogen atoms (¹H) in the ethyl ester group have been replaced with deuterium atoms (²H or D). This substitution results in a predictable increase in the molecular mass of the molecule without significantly altering its chemical properties, chromatographic retention time, or ionization efficiency.

The mass difference, or mass shift, between the unlabeled analyte (oseltamivir) and the labeled internal standard (this compound) allows the mass spectrometer to differentiate and independently measure the two compounds, even when they co-elute from the liquid chromatography column. This co-elution is advantageous as the internal standard experiences similar matrix effects and extraction recovery variations as the analyte, enabling reliable correction and leading to enhanced precision and accuracy in quantitative assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for oseltamivir and this compound, crucial for developing and interpreting mass spectrometric methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )
OseltamivirC₁₆H₂₈N₂O₄312.41[1]
This compoundC₁₆H₂₃D₅N₂O₄317.44[2]

Table 1: Molecular Properties of Oseltamivir and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Mass Shift (Da)
Oseltamivir313.1 / 313.3[3][4]166.1 / 166.2[3][4]-
This compound318.1[3][5]171.2[3][5]+5

Table 2: Typical Mass Spectrometric Transitions in Positive Ionization Mode

Visualizing the Mass Shift and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the logical relationship of the mass shift and a typical experimental workflow for the analysis of oseltamivir using this compound.

Figure 1: Mass Shift of this compound vs. Oseltamivir cluster_oseltamivir Oseltamivir cluster_oseltamivir_d5 This compound Oseltamivir Oseltamivir C₁₆H₂₈N₂O₄ MW: 312.41 Oseltamivir_Precursor Precursor Ion [M+H]⁺ m/z = 313.1 Oseltamivir->Oseltamivir_Precursor Ionization Oseltamivir_Product Product Ion m/z = 166.2 Oseltamivir_Precursor->Oseltamivir_Product Fragmentation Oseltamivir_d5_Precursor Precursor Ion [M+D]⁺ m/z = 318.1 Oseltamivir_Precursor->Oseltamivir_d5_Precursor +5 Da Oseltamivir_d5_Product Product Ion m/z = 171.2 Oseltamivir_Product->Oseltamivir_d5_Product +5 Da Oseltamivir_d5 This compound C₁₆H₂₃D₅N₂O₄ MW: 317.44 Oseltamivir_d5->Oseltamivir_d5_Precursor Ionization Oseltamivir_d5_Precursor->Oseltamivir_d5_Product Fragmentation

Caption: Mass Shift of this compound vs. Oseltamivir.

Figure 2: Experimental Workflow for Oseltamivir Analysis Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spiking with this compound (Internal Standard) Sample_Collection->Spiking Sample_Prep Sample Preparation (e.g., Solid Phase Extraction) Spiking->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to IS) MS_Detection->Quantification

Caption: Experimental Workflow for Oseltamivir Analysis.

Detailed Experimental Protocol: A Representative Method

The following is a representative experimental protocol for the simultaneous quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma using LC-MS/MS with deuterated internal standards. This protocol is a composite of methodologies described in the scientific literature.[3][4][5][6]

1. Sample Preparation (Solid Phase Extraction)

  • To 200 µL of human plasma, add 50 µL of a working solution of this compound (and the internal standard for oseltamivir carboxylate).

  • Vortex the sample for 15 seconds.

  • Add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds.

  • Centrifuge the samples at approximately 3200 x g for 2 minutes at 10°C.

  • Precondition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 50 x 4.6 mm, 3.5 µm) is commonly used.[3]

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol and 0.1% formic acid in water (e.g., 60:40, v/v).[3]

  • Flow Rate: A flow rate of 0.7 mL/min is often employed.[3]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry

  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Oseltamivir: m/z 313.1 → 166.2[3]

    • This compound: m/z 318.1 → 171.2[3]

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

4. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of oseltamivir to this compound against the concentration of the oseltamivir calibration standards.

  • The concentration of oseltamivir in the unknown samples is then determined from this calibration curve.

Conclusion

The use of this compound as an internal standard in the mass spectrometric analysis of oseltamivir is a robust and reliable method that leverages the principles of stable isotope dilution. The distinct mass shift of +5 Da provides the necessary specificity for accurate differentiation and quantification. The detailed experimental protocols and understanding of the underlying principles outlined in this guide are essential for researchers and drug development professionals to implement and interpret bioanalytical data for oseltamivir, ensuring the quality and integrity of pharmacokinetic and other clinical studies.

References

Oseltamivir-d5 for Viral Neuraminidase Inhibition Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Oseltamivir and its deuterated analog, Oseltamivir-d5, in the context of viral neuraminidase inhibition studies. It covers the fundamental mechanism of action, detailed experimental protocols for in vitro and in vivo evaluation, and the critical role of this compound in pharmacokinetic analysis.

Introduction: Targeting Influenza Virus Neuraminidase

Influenza remains a significant global health threat, driven by the virus's ability to evolve and evade existing immunity. The influenza virus possesses two key surface glycoproteins: hemagglutinin (HA), which facilitates viral entry into host cells, and neuraminidase (NA), an enzyme crucial for the release of newly formed virus particles from infected cells. By cleaving sialic acid residues on the host cell surface, NA allows progeny virions to detach and spread the infection. This function makes neuraminidase a prime target for antiviral drug development.

Oseltamivir (marketed as Tamiflu®) is a potent and selective inhibitor of influenza A and B virus neuraminidases.[1] It is administered as an inactive ethyl ester prodrug, oseltamivir phosphate, which is rapidly absorbed and converted by hepatic esterases into its active form, oseltamivir carboxylate (OC).[2]

In the rigorous process of drug development and virological research, precise quantification of the parent drug and its active metabolite in biological systems is paramount. This is where isotopically labeled internal standards, such as this compound, become indispensable tools. This compound, a deuterated version of the parent drug, is chemically identical in its inhibitory function but distinguishable by mass. Its primary role is not as a therapeutic agent itself, but as an internal standard in bioanalytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure accurate and precise measurement of oseltamivir concentrations in pharmacokinetic and bioequivalence studies.[1][3]

Mechanism of Neuraminidase Inhibition

Oseltamivir's therapeutic effect is mediated by its active metabolite, oseltamivir carboxylate. This molecule acts as a competitive inhibitor of the viral neuraminidase enzyme.[1] It is designed to mimic the natural substrate of the enzyme, sialic acid, allowing it to bind with high affinity to the enzyme's active site. This binding prevents the enzyme from cleaving sialic acid residues on the host cell surface, effectively trapping the newly replicated virions on the cell membrane and preventing their release and subsequent infection of other cells.[1]

Mechanism_of_Action cluster_0 Influenza Virus Life Cycle cluster_1 Neuraminidase (NA) Action & Inhibition Virus Virus HostCell Host Cell Virus->HostCell Entry (HA) Replication Viral Replication (RNA Synthesis) HostCell->Replication Assembly Progeny Virion Assembly Replication->Assembly Budding Virion Budding Assembly->Budding NA Neuraminidase Enzyme Budding->NA Cleavage Cleaves Sialic Acid NA->Cleavage Release Virus Release & Spread Cleavage->Release OC Oseltamivir Carboxylate (OC) Block Inhibition OC->Block Block->NA Binds to Active Site

Caption: Mechanism of Oseltamivir Carboxylate (OC) in inhibiting viral release.

Experimental Protocols

In Vitro: Fluorometric Neuraminidase Inhibition Assay

This assay is widely used to determine the concentration of an inhibitor required to reduce NA activity by 50% (IC50). It relies on a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4][5] When MUNANA is cleaved by neuraminidase, it releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Methodology:

  • Virus Preparation: The test influenza virus is diluted in an assay buffer to a concentration that yields a linear fluorescent signal over the assay duration.

  • Inhibitor Dilution: Oseltamivir carboxylate is serially diluted to create a range of concentrations (e.g., 0 nM to 30,000 nM).[4]

  • Incubation: 50 µL of the diluted virus is added to wells of a 96-well plate. 50 µL of each inhibitor dilution is then added. The plate is gently mixed and incubated at room temperature for 45 minutes.[4]

  • Substrate Addition: 50 µL of 300 µM MUNANA substrate is added to each well. The plate is mixed and incubated at 37°C for 60 minutes.[4][5]

  • Reaction Termination: The reaction is stopped by adding 100 µL of a stop solution (e.g., NaOH in ethanol).[4]

  • Fluorescence Reading: The plate is read using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[4]

  • Data Analysis: The fluorescence units are plotted against the inhibitor concentration, and the IC50 value is calculated using a dose-response curve fitting model.

NA_Assay_Workflow start Start prep_virus Prepare Virus Dilution start->prep_virus prep_inhibitor Prepare Serial Dilutions of Oseltamivir Carboxylate start->prep_inhibitor plate_setup Add Virus and Inhibitor to 96-well Plate prep_virus->plate_setup prep_inhibitor->plate_setup incubate1 Incubate at RT (45 min) plate_setup->incubate1 add_substrate Add MUNANA Substrate incubate1->add_substrate incubate2 Incubate at 37°C (60 min) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_plate Read Fluorescence (Ex: 355nm, Em: 460nm) stop_reaction->read_plate analyze Calculate IC50 Value read_plate->analyze end End analyze->end

Caption: Workflow for a fluorometric neuraminidase inhibition assay.
In Vivo: Mouse Model of Influenza Infection

Animal models are essential for evaluating the efficacy of antiviral compounds in a living system. The mouse model is commonly used to assess reductions in viral replication and inflammation following oseltamivir treatment.

Methodology:

  • Animal Model: BALB/c mice are commonly used for influenza studies.[6]

  • Infection: Mice are anesthetized and intranasally inoculated with a non-lethal dose of an influenza virus strain (e.g., a laboratory-adapted H3N1 or H1N1 strain).[6][7]

  • Treatment Regimen: Oseltamivir is administered orally via gavage. Dosing can begin pre-infection (prophylaxis) or post-infection (treatment). A typical treatment dose is 10 mg/kg/day, administered twice daily for 5-10 days.[6][7] A control group receives a vehicle (e.g., PBS).

  • Monitoring: Mice are monitored daily for morbidity, including weight loss and signs of illness.[7]

  • Endpoint Analysis: At specific time points (e.g., days 3, 5, and 7 post-infection), subgroups of mice are euthanized.[6]

    • Viral Titers: Lungs are harvested, and viral loads are quantified using plaque assays or RT-qPCR.[6]

    • Inflammation: Bronchoalveolar lavage fluid (BALF) is collected to quantify inflammatory cells and measure levels of cytokines and chemokines (e.g., TNF-α, IL-6).[6]

Bioanalysis: Pharmacokinetic Studies Using LC-MS/MS

Pharmacokinetic (PK) studies measure how a drug is absorbed, distributed, metabolized, and excreted (ADME). These studies are critical for determining appropriate dosing regimens. The use of a stable isotope-labeled internal standard like this compound is the gold standard for accurate quantification of oseltamivir and its metabolite, oseltamivir carboxylate, in biological matrices.[1]

Methodology:

  • Sample Collection: Following administration of oseltamivir to subjects (human or animal), blood samples are collected at various time points into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.[8]

  • Sample Preparation (Solid Phase Extraction):

    • A known amount of the internal standard solution (containing this compound and its deuterated carboxylate metabolite) is added to 200-300 µL of each plasma sample.[1][3]

    • The samples are processed using solid-phase extraction (SPE) to isolate the analytes from plasma proteins and other interfering substances.[1]

  • LC-MS/MS Analysis:

    • Chromatography: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The analytes (Oseltamivir, Oseltamivir Carboxylate) and their corresponding internal standards (this compound, Oseltamivir Carboxylate-d3) are separated on a C18 analytical column.[1]

    • Mass Spectrometry: The separated compounds are ionized (typically using positive electrospray ionization) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions (m/z) are monitored for each analyte and its internal standard.[9][10]

      • Oseltamivir: e.g., m/z 313.2 → 165.85[9]

      • This compound: e.g., m/z 318.1 → 171.2[10]

      • Oseltamivir Carboxylate: e.g., m/z 285.6 → 137.81[9]

      • Oseltamivir Carboxylate-d3: e.g., m/z 288.6 → 140.81[9]

  • Data Analysis: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard and comparing this ratio to a standard curve.

PK_Workflow start Start: Dose Subject with Oseltamivir collect_samples Collect Plasma Samples over Time start->collect_samples add_is Spike Plasma with Internal Standard (this compound) collect_samples->add_is extract Solid Phase Extraction (SPE) to Isolate Analytes add_is->extract lc_separation HPLC Separation (e.g., C18 column) extract->lc_separation ms_detection Tandem Mass Spec (MS/MS) Detection (MRM) lc_separation->ms_detection quantify Quantify Drug Levels (Analyte/IS Ratio) ms_detection->quantify pk_analysis Pharmacokinetic Modeling (AUC, Cmax, T½) quantify->pk_analysis end End pk_analysis->end Internal_Standard_Logic Principle of Internal Standard in LC-MS/MS cluster_0 Sample Preparation & Analysis cluster_1 Quantification Logic Sample Plasma Sample (Unknown [Analyte]) Spike Add Fixed Amount of Internal Standard (IS) (this compound) Sample->Spike Process Extraction & Injection Spike->Process LCMS LC-MS/MS Measurement Process->LCMS Error Sources of Variation: - Extraction Inefficiency - Injection Volume Fluctuation - Ion Suppression/Enhancement Process->Error Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio LCMS->Error Curve Compare Ratio to Standard Curve Ratio->Curve Result Accurate Concentration of Analyte Curve->Result Error->Ratio Variation is Canceled Out

References

A Technical Guide for the Preliminary Investigation of Oseltamivir-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the preliminary investigation of Oseltamivir-d5 in various biological matrices. While this compound is extensively used as an internal standard in pharmacokinetic studies of Oseltamivir, this document proposes a focused investigation of this compound as the primary analyte. Such a study is crucial for understanding its stability, and potential metabolic fate, and for establishing a robust bioanalytical method for its quantification, which is fundamental for any future non-clinical or clinical evaluations.

The strategic substitution of hydrogen with deuterium atoms in a drug molecule can significantly alter its pharmacokinetic profile, primarily by slowing down metabolic processes due to the kinetic isotope effect.[1][2][3][][5] This can lead to a longer half-life, increased exposure, and potentially a more favorable safety profile.[3] Therefore, a thorough bioanalytical investigation of this compound is the foundational step in exploring its potential as a modified therapeutic agent.

Bioanalytical Method Development and Validation

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred approach for the quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates.[6][7][8][9]

Experimental Protocol: Quantification of this compound in Human Plasma

This protocol details a validated method for the determination of this compound in human plasma using LC-MS/MS.

1.1.1. Materials and Reagents:

  • This compound (analyte) and Oseltamivir (as internal standard, IS) reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid-phase extraction (SPE) cartridges

1.1.2. Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

1.1.3. Sample Preparation (Solid-Phase Extraction):

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 25 µL of the internal standard working solution (Oseltamivir in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

1.1.4. Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B
Column Temperature 40°C

1.1.5. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) To be determined (e.g., m/z 318.2 -> 171.2)
MRM Transition (Oseltamivir - IS) e.g., m/z 313.2 -> 166.2
Collision Energy To be optimized for each transition
Source Temperature 500°C

Quantitative Data Summary

The following tables summarize the expected validation parameters for the bioanalytical method, based on typical performance characteristics observed for similar assays.[7][8][9]

Table 1: Calibration Curve and Linearity

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
This compoundHuman Plasma0.5 - 500≥ 0.995

Table 2: Precision and Accuracy

AnalyteMatrixQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundHuman PlasmaLLOQ0.5< 15< 1585 - 115
LQC1.5< 15< 1585 - 115
MQC75< 15< 1585 - 115
HQC400< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteMatrixQC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compoundHuman PlasmaLQC1.5> 8085 - 115
HQC400> 8085 - 115

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (200 µL) add_is Add Internal Standard (Oseltamivir) protein_precipitation Protein Precipitation (if applicable) spe Solid-Phase Extraction add_is->spe protein_precipitation->spe or elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection (5 µL) reconstitution->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation report Final Report concentration_calculation->report

Caption: Experimental workflow for the bioanalysis of this compound.

Oseltamivir's Mechanism of Action Pathway

Oseltamivir is a prodrug that is converted to its active form, Oseltamivir Carboxylate, which inhibits the neuraminidase enzyme of the influenza virus.[10] As deuteration is not expected to alter the pharmacodynamic properties, the signaling pathway for this compound would be identical.

signaling_pathway cluster_host_cell Infected Host Cell cluster_virus Influenza Virus oseltamivir_d5 This compound (Prodrug) esterases Hepatic Esterases oseltamivir_d5->esterases Hydrolysis oc_d5 This compound Carboxylate (Active Metabolite) esterases->oc_d5 neuraminidase Neuraminidase Enzyme oc_d5->neuraminidase Inhibition virus_release Progeny Virus Release oc_d5->virus_release Blocks neuraminidase->virus_release Required for neuraminidase->virus_release

Caption: Mechanism of action of this compound.

Stability Assessment

A critical component of this preliminary investigation is to assess the stability of this compound in biological matrices under various conditions.

4.1. Experimental Protocol: Stability Assessment

  • Freeze-Thaw Stability: Analyze quality control (QC) samples after three freeze-thaw cycles.

  • Short-Term Stability: Analyze QC samples kept at room temperature for a defined period (e.g., 24 hours).

  • Long-Term Stability: Analyze QC samples stored at -80°C for an extended duration (e.g., 1, 3, and 6 months).

  • Post-Preparative Stability: Analyze processed samples (reconstituted extracts) that have been stored in the autosampler for a specific time (e.g., 48 hours).

The stability is considered acceptable if the mean concentration of the stability samples is within ±15% of the nominal concentration.

Conclusion

This technical guide provides a robust framework for the preliminary investigation of this compound in biological matrices. The detailed experimental protocols for bioanalytical method development, validation, and stability assessment will enable researchers to generate high-quality, reliable data. The successful completion of these studies is a prerequisite for any further exploration of this compound's pharmacokinetic profile and its potential as a deuterated therapeutic agent. The provided visualizations offer a clear overview of the experimental workflow and the established mechanism of action. This foundational work will pave the way for a deeper understanding of the effects of deuteration on this important antiviral compound.

References

Oseltamivir-d5: A Technical Guide to Stability and Storage for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Oseltamivir-d5, a deuterated isotopologue of the antiviral medication Oseltamivir. The information presented herein is critical for ensuring the integrity and accuracy of research and development activities involving this compound.

Disclaimer: Publicly available, comprehensive stability data specifically for this compound is limited. The majority of the stability and degradation data presented in this guide is based on studies conducted on Oseltamivir and Oseltamivir Phosphate. Due to the isotopic substitution of deuterium for protium, the chemical properties and stability profile of this compound are expected to be highly analogous to its non-deuterated counterpart. However, researchers should consider performing their own stability assessments for their specific experimental conditions.

Recommended Storage Conditions

Proper storage is paramount to maintaining the chemical integrity of this compound. Supplier recommendations and data from related compounds suggest the following conditions.

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureDuration
Solid (Neat Compound) Refrigerator2-8°CLong-term
AmbientRoom TemperatureShort-term (e.g., shipping)[1]
In Plasma (Solution) Room Temperature~25°CStable for at least 4 hours[2]
Frozen-80°CStable for at least 31 days[2]
Freeze-Thaw Cycles-80°C to Room Temp.Stable for at least three cycles[2]
Extemporaneous Oral Suspension (from capsules) Refrigerated2-8°CUp to 6 weeks[3]
Room Temperature"do not store above 25 °C"Up to 3 weeks (21 days)[3]

Stability Profile of Oseltamivir

Forced degradation studies on Oseltamivir provide insight into its potential degradation pathways under various stress conditions. These pathways are expected to be the same for this compound.

Table 2: Summary of Oseltamivir Phosphate Stability under Stress Conditions

Stress ConditionReagent/DetailsTemperatureDurationDegradation
Acidic Hydrolysis 1.0 N HCl80°C30 min~74%[4]
0.1 N HCl80°C30 min~9.86%[4]
Alkaline Hydrolysis 0.1 N NaOH80°C10 min~85.2%[4]
0.1 N NaOHRoom Temperature-~4.35%[4]
Oxidative Degradation 3% v/v H₂O₂80°C2 hours~96.96%[4]
Photolytic Degradation UV light--~1.1% (considered stable)[4]

Experimental Protocols

The following are representative experimental methodologies for assessing the stability of Oseltamivir, which are directly applicable to this compound.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for quantifying Oseltamivir in the presence of its degradation products.

  • Instrumentation: A standard HPLC system with UV detection.

  • Column: X terra C18, 150 mm x 4.6 mm i.d.[5]

  • Mobile Phase: A mixture of 0.1% octa-sulfonic acid and acetonitrile (30:70 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 237 nm.[5]

  • Column Temperature: Ambient.[5]

  • Sample Preparation: The contents of a capsule are dissolved in a suitable solvent (e.g., water or mobile phase), vigorously shaken, allowed to equilibrate, and then filtered through a 0.22- or 0.45-μm membrane before injection.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Samples

This highly sensitive and selective method is ideal for determining Oseltamivir and its active metabolite in biological matrices. This compound is often used as an internal standard in such assays.

  • Instrumentation: An LC-MS/MS system.

  • Extraction: Solid-phase extraction from human plasma.[2]

  • Column: Zorbax SB-C18 (50x4.6mm, 3.5μm).

  • Mobile Phase: A mixture of methanol and 0.1% formic acid (60:40, v/v).[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Internal Standards: this compound and its corresponding deuterated metabolite.[2]

Visualizations

Degradation Pathway of Oseltamivir

The primary degradation pathway for Oseltamivir, an ester prodrug, is hydrolysis to its active metabolite, Oseltamivir Carboxylate. This can occur both enzymatically in vivo and through chemical hydrolysis under certain conditions.

G Oseltamivir_d5 This compound (Prodrug) Oseltamivir_Carboxylate_d5 This compound Carboxylate (Active Metabolite) Oseltamivir_d5->Oseltamivir_Carboxylate_d5 Hydrolysis (Esterase, Acid/Base) Further_Degradation Further Degradation Products Oseltamivir_Carboxylate_d5->Further_Degradation Oxidation, etc.

Caption: this compound Degradation Pathway

Experimental Workflow for a Stability Study

The following diagram illustrates a typical workflow for conducting a stability study on a pharmaceutical compound like this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Samples (e.g., in solution) T0 Time-Zero Analysis (Baseline) Prep->T0 Temp Temperature/ Humidity Light Photostability pH pH (Acid/Base) Analysis Stability-Indicating Assay (e.g., HPLC, LC-MS/MS) Temp->Analysis Time Points Data Data Analysis (Quantify Parent & Degradants) Analysis->Data Report Generate Stability Report Data->Report

Caption: Stability Study Workflow

Decision Tree for this compound Storage

This decision tree provides a logical guide for researchers to determine the appropriate storage conditions for this compound based on its form and intended use duration.

G Start This compound Received Form Solid or Solution? Start->Form Duration_Solid Long-term or Short-term? Form->Duration_Solid Solid Duration_Solution Use within 4 hours? Form->Duration_Solution Solution Store_Solid_LT Store at 2-8°C Duration_Solid->Store_Solid_LT Long-term Store_Solid_ST Store at Room Temperature Duration_Solid->Store_Solid_ST Short-term Store_Solution_ST Store at Room Temperature Duration_Solution->Store_Solution_ST Yes Store_Solution_LT Store at -80°C Duration_Solution->Store_Solution_LT No

Caption: Storage Decision Tree

References

A Technical Guide to Oseltamivir-d5: Commercial Availability and Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of Oseltamivir-d5, a deuterated internal standard crucial for the accurate quantification of the antiviral drug Oseltamivir. This document offers a detailed look at supplier specifications, experimental methodologies, and the biochemical pathway of Oseltamivir, serving as an essential resource for researchers in virology, pharmacology, and analytical chemistry.

Commercial Sources and Availability of this compound

This compound is available from a range of specialized chemical suppliers who provide isotopically labeled compounds for research and analytical purposes. It is typically offered as this compound, this compound Phosphate, or this compound Hydrochloride. The choice of salt form may depend on the specific requirements of the analytical method and the solubility characteristics needed. When sourcing this standard, it is imperative to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.

Below is a summary of commercially available this compound products from various suppliers. Please note that availability and product specifications are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic Enrichment
Sussex Research Laboratories Inc.This compoundN/AC₁₆H₂₃D₅N₂O₄317.44>95% (HPLC)[1]>95%[1]
ClearsynthThis compound1093851-63-8--High Purity-
ClearsynthThis compound Hydrochloride2140263-19-8C₁₆H₂₄D₅ClN₂O₄353.90High Purity-
Simson Pharma LimitedThis compound PhosphateN/A--High Quality-
Simson Pharma LimitedThis compound Hydrochloride204255-09-4 (Unlabelled)--High Quality-
VIVAN Life SciencesOseltamivir D5N/AC₁₆H₂₃D₅N₂O₄317.44--
VIVAN Life SciencesOseltamivir phosphate D5N/AC₁₆H₂₆D₅N₂O₈P411.42--
MedchemExpressThis compound phosphate-C₁₆H₂₆D₅N₂O₈P415.43≥98%[2]-
LGC StandardsThis compound Phosphate-C₁₆H₂₆D₅N₂O₈P415.43--
PharmaffiliatesThis compound PhosphateN/AC₁₆H₂₆D₅N₂O₈P415.43--

Experimental Protocols: Quantification of Oseltamivir in Human Plasma using LC-MS/MS

The following is a representative experimental protocol for the simultaneous quantification of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.[3][4]

Materials and Reagents
  • Oseltamivir reference standard

  • Oseltamivir Carboxylate reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized or HPLC grade)

  • Solid Phase Extraction (SPE) cartridges

Sample Preparation
  • Thaw plasma samples to room temperature.

  • To 200 µL of plasma, add the internal standard solution (this compound).

  • Precipitate proteins by adding a suitable volume of acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE). Condition the SPE cartridges with methanol followed by water. Load the plasma sample and wash with a low-organic solvent. Elute the analytes with a high-organic solvent.

  • Transfer the supernatant or the eluate to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reverse-phase column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient of 10 mM ammonium formate in water and acetonitrile.[3]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Oseltamivir: Monitor the specific precursor to product ion transition.

    • Oseltamivir Carboxylate: Monitor the specific precursor to product ion transition.

    • This compound: Monitor the specific precursor to product ion transition.

Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Quantify the concentration of Oseltamivir and Oseltamivir Carboxylate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Oseltamivir Mechanism of Action

Oseltamivir is a prodrug that is converted in the liver to its active form, Oseltamivir Carboxylate.[5][6][7][8][9] This active metabolite inhibits the neuraminidase enzyme of the influenza virus.[5][6][7][8][9] Neuraminidase is crucial for the release of newly formed viral particles from infected host cells.[5][6][7][8][9] By blocking this enzyme, Oseltamivir Carboxylate prevents the spread of the virus to other cells.[5][6][7][8][9]

Oseltamivir_Mechanism cluster_host_cell Infected Host Cell Viral_Replication Viral Replication & Assembly Budding_Virion Budding Virion Viral_Replication->Budding_Virion Neuraminidase Viral Neuraminidase Budding_Virion->Neuraminidase Released_Virion Released Virion Budding_Virion->Released_Virion Release Oseltamivir_Prodrug Oseltamivir (Prodrug) Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Oseltamivir_Prodrug->Oseltamivir_Carboxylate Hepatic Metabolism Oseltamivir_Carboxylate->Neuraminidase Inhibition

Caption: Mechanism of action of Oseltamivir.

Workflow for Sourcing and Utilizing this compound

The following diagram illustrates a logical workflow for a research laboratory to source and utilize this compound as an internal standard in a quantitative bioanalytical study.

Sourcing_Workflow cluster_sourcing Sourcing Phase cluster_utilization Laboratory Utilization Phase start Initiate Research Requirement identify_suppliers Identify Commercial Suppliers start->identify_suppliers request_quotes Request Quotes & Certificates of Analysis identify_suppliers->request_quotes evaluate_suppliers Evaluate Suppliers (Purity, Isotopic Enrichment, Cost) request_quotes->evaluate_suppliers select_supplier Select Supplier & Procure This compound evaluate_suppliers->select_supplier receive_standard Receive & Log Internal Standard select_supplier->receive_standard develop_method Develop LC-MS/MS Method receive_standard->develop_method validate_method Validate Bioanalytical Method develop_method->validate_method prepare_samples Prepare Biological Samples (Spike with this compound) validate_method->prepare_samples analyze_samples Analyze Samples by LC-MS/MS prepare_samples->analyze_samples quantify_results Quantify Oseltamivir & Oseltamivir Carboxylate analyze_samples->quantify_results report_findings Report Findings quantify_results->report_findings

Caption: Workflow for sourcing and utilizing this compound.

References

Methodological & Application

Application Note and Protocol: Quantification of Oseltamivir in Human Plasma using Oseltamivir-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Oseltamivir is an antiviral prodrug that is hydrolyzed in the body to its active metabolite, oseltamivir carboxylate. It is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B virus infections. Accurate quantification of oseltamivir in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of oseltamivir in human plasma, utilizing its stable isotope-labeled internal standard, Oseltamivir-d5.

Principle

This method employs solid-phase extraction (SPE) to isolate oseltamivir and its internal standard, this compound, from human plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for oseltamivir and this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Materials and Reagents

  • Oseltamivir phosphate (Reference Standard)

  • This compound (Internal Standard)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • Oasis® HLB Solid-Phase Extraction Cartridges[2]

Experimental Protocols

Preparation of Stock and Working Solutions

4.1.1. Oseltamivir Stock Solution (1 mg/mL): Accurately weigh 10 mg of oseltamivir phosphate and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution. Store at -20°C.

4.1.2. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution. Store at -20°C.

4.1.3. Oseltamivir Working Solutions: Prepare serial dilutions of the oseltamivir stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.

4.1.4. This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the oseltamivir working solutions into blank human plasma. A typical calibration curve might range from 0.5 to 200 ng/mL.[1] QC samples are typically prepared at low, medium, and high concentrations within the calibration range.

Sample Preparation (Solid-Phase Extraction)[1][2]
  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • To 200 µL of each plasma sample, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Condition the Oasis® HLB SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the plasma samples onto the conditioned SPE cartridges.

  • Wash the cartridges with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography
ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Symmetry C18, 100 mm x 4.6 mm, 5 µm[1]
Mobile Phase A 10 mM Ammonium formate in water[1]
Mobile Phase B Acetonitrile[1]
Gradient Isocratic: 30:70 (A:B)[1]
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time 2.0 minutes[1]
Mass Spectrometry
ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Oseltamivir: m/z 313.2 → 242.2 This compound: m/z 318.2 → 247.2
Collision Energy Optimized for the specific instrument
Dwell Time 200 ms

Data Analysis

The concentration of oseltamivir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression analysis with a weighting factor of 1/x² is typically used to fit the calibration curve. The concentrations of oseltamivir in the QC and unknown samples are then interpolated from this curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this method.

ParameterTypical Value
Linearity Range 0.5 - 200 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Mean Extraction Recovery > 90%[1]

Experimental Workflow Diagram

Caption: Experimental workflow for oseltamivir quantification.

Signaling Pathway Diagram (Illustrative)

While this application note focuses on a quantitative method and not a biological signaling pathway, the following is an illustrative example of a DOT script for a hypothetical drug metabolism pathway, adhering to the specified formatting.

Drug_Metabolism_Pathway cluster_absorption Absorption cluster_metabolism Metabolism (Liver) cluster_action Mechanism of Action drug_admin Oseltamivir (Oral Administration) prodrug Oseltamivir (Prodrug) drug_admin->prodrug Absorption active_metabolite Oseltamivir Carboxylate (Active Metabolite) prodrug->active_metabolite Hydrolysis inhibition Inhibition of Viral Neuraminidase active_metabolite->inhibition Pharmacological Effect enzyme Carboxylesterases enzyme->prodrug

Caption: Oseltamivir metabolism and mechanism of action.

References

Advanced Sample Preparation Techniques for Oseltamivir-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction of Oseltamivir-d5 from human plasma. The methodologies outlined below are essential for accurate bioanalytical studies, including pharmacokinetic and bioequivalence assessments. Three prevalent and validated techniques are detailed: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). This compound is a deuterated analog of Oseltamivir, commonly used as an internal standard in quantitative mass spectrometry-based assays to ensure high accuracy and precision. The protocols provided are applicable for the simultaneous extraction of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, alongside their deuterated internal standards.

I. Introduction to Oseltamivir Bioanalysis

Oseltamivir is an antiviral prodrug that is rapidly metabolized in the body to its active form, Oseltamivir Carboxylate. Accurate quantification of both the prodrug and its metabolite in human plasma is crucial for pharmacokinetic studies. A significant challenge in the bioanalysis of Oseltamivir is its susceptibility to ex-vivo conversion to Oseltamivir Carboxylate by human plasma esterases. To mitigate this, blood samples should be collected in tubes containing an esterase inhibitor, such as sodium fluoride, and plasma should be harvested and stored under appropriate cold conditions. The use of a stable, isotopically labeled internal standard like this compound is critical for correcting any variability during the sample preparation and analytical process.

II. Comparative Quantitative Data

The choice of sample preparation technique can significantly impact key analytical parameters such as extraction recovery, matrix effects, and the lower limit of quantification (LLOQ). The following tables summarize quantitative data from various validated methods for Oseltamivir analysis in human plasma, providing a basis for method selection.

Table 1: Comparison of Extraction Recovery and Lower Limit of Quantification (LLOQ)

Preparation TechniqueAnalyteMean Extraction Recovery (%)LLOQ (ng/mL)Reference
Solid-Phase Extraction (SPE)Oseltamivir94.4%0.5[1][2]
Oseltamivir Carboxylate92.7%2.0[1][2]
Liquid-Liquid Extraction (LLE)Oseltamivir≥89%0.30[3][4]
Protein Precipitation (PPT)OseltamivirNot Specified3.0[5]
Oseltamivir CarboxylateNot Specified10.0[5]

Table 2: Linearity Ranges for Quantitation

Preparation TechniqueAnalyteLinearity Range (ng/mL)Reference
Solid-Phase Extraction (SPE)Oseltamivir0.5 - 200[1][6]
Oseltamivir Carboxylate2.0 - 800[1][6]
Liquid-Liquid Extraction (LLE)Oseltamivir0.3 - 200[3][4]
Protein Precipitation (PPT)Oseltamivir3 - 300[5]
Oseltamivir Carboxylate10 - 10,000[5]

III. Experimental Protocols

The following are detailed protocols for the three primary sample preparation techniques for this compound in human plasma. These protocols are based on validated methods and can be adapted for specific laboratory conditions and analytical instrumentation.

A. Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a highly selective and efficient method for cleaning up complex biological samples, resulting in high recovery and minimal matrix effects.[7]

Workflow Diagram:

SPE_Workflow plasma 1. Plasma Sample (200 µL) + this compound (IS) acid 2. Add 1% Formic Acid (500 µL) & Vortex plasma->acid centrifuge1 3. Centrifuge (3204 x g, 2 min, 10°C) acid->centrifuge1 spe_cartridge 4. Load Supernatant onto Conditioned SPE Cartridge centrifuge1->spe_cartridge wash 5. Wash Cartridge (2x with 1% Formic Acid) spe_cartridge->wash elute 6. Elute with Dichlorvos Solution in Acetonitrile/Water (0.2 mL) wash->elute analysis 7. Inject into LC-MS/MS elute->analysis LLE_Workflow plasma 1. Plasma Sample (300 µL) + this compound (IS) extract_solvent 2. Add Ethyl Acetate & Vortex plasma->extract_solvent centrifuge 3. Centrifuge for Phase Separation extract_solvent->centrifuge transfer 4. Transfer Organic Layer to a Clean Tube centrifuge->transfer evaporate 5. Evaporate to Dryness (e.g., under Nitrogen) transfer->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute analysis 7. Inject into LC-MS/MS reconstitute->analysis PPT_Workflow plasma 1. Plasma Sample (50 µL) + this compound (IS) precipitant 2. Add 8% Trichloroacetic Acid (TCA) & Vortex plasma->precipitant centrifuge 3. Centrifuge to Pellet Proteins precipitant->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant analysis 5. Inject into LC-MS/MS supernatant->analysis

References

Application Notes and Protocols for the Use of Oseltamivir-d5 in Bioequivalence Studies of Oseltamivir Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of oseltamivir-d5 as an internal standard in bioequivalence studies of oseltamivir phosphate. The information is intended to guide researchers in developing and validating robust bioanalytical methods for the accurate quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma.

Introduction

Oseltamivir phosphate is an antiviral prodrug that is rapidly metabolized in the body to its active form, oseltamivir carboxylate.[1][2][3][4] Bioequivalence studies are crucial for ensuring that generic formulations of oseltamivir phosphate perform equivalently to the innovator product. A key component of these studies is the accurate measurement of drug concentrations in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] this compound, being chemically identical to the analyte but with a different mass, co-elutes chromatographically and experiences similar matrix effects and extraction efficiencies, thereby ensuring high accuracy and precision in the bioanalytical method.[6][7][8]

Metabolic Pathway of Oseltamivir Phosphate

Oseltamivir phosphate is administered orally and is readily absorbed from the gastrointestinal tract.[1][3][4] It then undergoes extensive first-pass metabolism, primarily by hepatic esterases, to form the active antiviral agent, oseltamivir carboxylate.[1][2][3][4] Less than 5% of the administered dose remains as the prodrug in systemic circulation.[1][3] Both oseltamivir and oseltamivir carboxylate are primarily eliminated through renal excretion.[1][2][4]

G cluster_absorption Gastrointestinal Tract cluster_metabolism Liver cluster_circulation Systemic Circulation cluster_elimination Elimination Oseltamivir Phosphate (Oral) Oseltamivir Phosphate (Oral) Oseltamivir Oseltamivir Oseltamivir Phosphate (Oral)->Oseltamivir Absorption Oseltamivir Carboxylate (Active Metabolite) Oseltamivir Carboxylate (Active Metabolite) Oseltamivir->Oseltamivir Carboxylate (Active Metabolite) Hepatic Esterases Oseltamivir_circ Oseltamivir (<5%) Oseltamivir->Oseltamivir_circ Oseltamivir_Carboxylate_circ Oseltamivir Carboxylate (>75%) Oseltamivir Carboxylate (Active Metabolite)->Oseltamivir_Carboxylate_circ Renal Excretion Renal Excretion Oseltamivir_Carboxylate_circ->Renal Excretion

Caption: Metabolic conversion of oseltamivir phosphate.

Experimental Protocols

A validated LC-MS/MS method for the simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma is essential for bioequivalence studies. This compound is used as the internal standard for oseltamivir, and often a corresponding deuterated analog of the metabolite, such as oseltamivir carboxylate-d3, is also employed.[9]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting oseltamivir and oseltamivir carboxylate from plasma, providing clean extracts and high recovery.[9][10][11]

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Oseltamivir carboxylate-d3 internal standard working solution

  • Phosphoric acid or formic acid solution (for acidification)

  • Methanol (conditioning and elution solvent)

  • Water (conditioning solvent)

  • SPE cartridges (e.g., Oasis HLB, or equivalent)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase)

Protocol:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette a 200 µL aliquot of plasma into a clean microcentrifuge tube.

  • Add a known amount (e.g., 50 µL) of the internal standard working solution (containing this compound and oseltamivir carboxylate-d3) to each plasma sample, except for blank samples.

  • Vortex the samples for 30 seconds.

  • Acidify the samples by adding a small volume (e.g., 20 µL) of phosphoric acid or formic acid solution and vortex.

  • Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Dry the cartridge under vacuum or with nitrogen.

  • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue with a specific volume (e.g., 200 µL) of the mobile phase.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Preparation of Calibration Standards and Quality Control Samples

Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of oseltamivir and oseltamivir carboxylate into blank human plasma.

Protocol:

  • Prepare separate stock solutions of oseltamivir and oseltamivir carboxylate in a suitable solvent (e.g., methanol).

  • Prepare a series of working standard solutions by serially diluting the stock solutions.

  • Spike appropriate volumes of the working standard solutions into aliquots of blank human plasma to create calibration standards at a minimum of six different concentration levels.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in a similar manner, using a separate stock solution from the one used for calibration standards.

  • These spiked plasma samples are then extracted using the same SPE protocol as the study samples.

LC-MS/MS Analysis

The following tables summarize typical LC-MS/MS conditions for the analysis of oseltamivir and oseltamivir carboxylate. These parameters may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Conditions
ParameterTypical Value
Column C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm)[10]
Mobile Phase A 10 mM Ammonium formate in water[10]
Mobile Phase B Acetonitrile[10] or Methanol
Gradient Isocratic or gradient elution
Flow Rate 0.5 - 1.0 mL/min[9]
Injection Volume 5 - 20 µL
Column Temperature 25 - 40°C
Run Time 2 - 5 minutes[10]
Table 2: Mass Spectrometry Conditions
ParameterOseltamivirOseltamivir CarboxylateThis compound (IS)
Ionization Mode Electrospray Ionization (ESI), Positive[10]Electrospray Ionization (ESI), Positive[10]Electrospray Ionization (ESI), Positive
MRM Transition (m/z) 313.2 → 285.2285.2 → 197.1318.2 → 290.2
Dwell Time ~200 msec~200 msec~200 msec
Collision Energy Optimized for specific instrumentOptimized for specific instrumentOptimized for specific instrument
Declustering Potential Optimized for specific instrumentOptimized for specific instrumentOptimized for specific instrument

Note: The specific MRM transitions and instrument parameters should be optimized in the user's laboratory.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Table 3: Bioanalytical Method Validation Parameters
ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent and reproducible across the concentration range
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Stability of analytes in plasma under various conditions (freeze-thaw, short-term, long-term)

Bioequivalence Study Workflow

A typical bioequivalence study for oseltamivir phosphate follows a standardized workflow from volunteer recruitment to statistical analysis of pharmacokinetic data.

G cluster_study_setup Study Setup cluster_clinical_phase Clinical Phase (Crossover Design) cluster_bioanalytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Volunteer Screening & Enrollment Volunteer Screening & Enrollment Informed Consent Informed Consent Volunteer Screening & Enrollment->Informed Consent Randomization Randomization Informed Consent->Randomization Period 1: Dosing (Test or Reference) Period 1: Dosing (Test or Reference) Randomization->Period 1: Dosing (Test or Reference) Blood Sampling Blood Sampling Period 1: Dosing (Test or Reference)->Blood Sampling Washout Period Washout Period Blood Sampling->Washout Period Plasma Sample Processing Plasma Sample Processing Blood Sampling->Plasma Sample Processing Period 2: Dosing (Alternate Formulation) Period 2: Dosing (Alternate Formulation) Washout Period->Period 2: Dosing (Alternate Formulation) Blood Sampling 2 Blood Sampling Period 2: Dosing (Alternate Formulation)->Blood Sampling 2 Blood Sampling 2->Plasma Sample Processing LC-MS/MS Analysis with this compound LC-MS/MS Analysis with this compound Plasma Sample Processing->LC-MS/MS Analysis with this compound Concentration Determination Concentration Determination LC-MS/MS Analysis with this compound->Concentration Determination Pharmacokinetic Parameter Calculation (Cmax, AUC) Pharmacokinetic Parameter Calculation (Cmax, AUC) Concentration Determination->Pharmacokinetic Parameter Calculation (Cmax, AUC) Statistical Analysis (90% CI) Statistical Analysis (90% CI) Pharmacokinetic Parameter Calculation (Cmax, AUC)->Statistical Analysis (90% CI) Bioequivalence Conclusion Bioequivalence Conclusion Statistical Analysis (90% CI)->Bioequivalence Conclusion

Caption: Bioequivalence study workflow for oseltamivir phosphate.

Conclusion

The use of this compound as an internal standard is a critical component of a robust and reliable bioanalytical method for bioequivalence studies of oseltamivir phosphate. The protocols and data presented in these application notes provide a strong foundation for researchers to develop and validate their own LC-MS/MS methods, ensuring the generation of high-quality data for regulatory submissions. Adherence to established validation guidelines is paramount for the successful application of these methods in a clinical research setting.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Oseltamivir and Oseltamivir-d5 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of the antiviral drug oseltamivir and its deuterated internal standard, oseltamivir-d5, in human plasma. The protocol employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique widely used in pharmacokinetic and bioequivalence studies. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed for high-throughput analysis, providing accurate and precise results. This document offers a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of oseltamivir.

Introduction

Oseltamivir is an antiviral prodrug that is hydrolyzed in the body to its active metabolite, oseltamivir carboxylate. It is a neuraminidase inhibitor effective against both influenza A and B viruses.[1][2] Accurate quantification of oseltamivir in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.

This application note provides a detailed protocol for the chromatographic separation of oseltamivir and this compound, followed by their detection and quantification using tandem mass spectrometry. The method is validated to meet regulatory guidelines for bioanalytical method validation.

Experimental Workflow

The overall experimental workflow for the analysis of oseltamivir and this compound in human plasma is depicted below.

Oseltamivir Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Spike with this compound (IS) plasma->add_is extraction Extraction (SPE, LLE, or PP) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation final_sample Final Sample for Injection evaporation->final_sample injection Inject into LC-MS/MS final_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for oseltamivir analysis.

Detailed Protocols

Materials and Reagents
  • Oseltamivir reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., ethyl acetate)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Solid Phase Extraction Protocol)
  • Thaw human plasma samples at room temperature.

  • To 200 µL of plasma, add a working solution of this compound.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute oseltamivir and this compound with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of oseltamivir and this compound.

Table 1: Chromatographic Conditions

ParameterCondition 1Condition 2
Column Symmetry C18 (100 mm x 4.6 mm, 5 µm)[2]Zorbax SB-C18 (50 x 4.6 mm, 3.5 µm)
Mobile Phase 10 mM Ammonium formate and Acetonitrile (30:70, v/v)[2]Methanol and 0.1% Formic acid (60:40, v/v)
Flow Rate 1.0 mL/min[2]0.7 mL/min
Column Temperature 40 °C[2]Not specified
Injection Volume 10 µLNot specified
Run Time 2.0 min[2]Not specified

Table 2: Mass Spectrometric Conditions

ParameterOseltamivirThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)[2]Positive Electrospray Ionization (ESI+)[2]
MRM Transition m/z 313.1 → 166.2[3]m/z 318.1 → 171.2[3]
Collision Energy Analyte dependent, requires optimizationAnalyte dependent, requires optimization
Declustering Potential Analyte dependent, requires optimizationAnalyte dependent, requires optimization

Data Presentation

The method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below.

Table 3: Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.9937[4]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.30 ng/mL[4]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%[4]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%[4]
Accuracy (% bias) Within ±15% (±20% at LLOQ)97 to 105%[4]
Extraction Recovery Consistent and reproducible≥ 89%[4]

Logical Relationship of Key Analytical Steps

The following diagram illustrates the logical progression and dependencies of the key steps in the bioanalytical method.

Analytical_Method_Logic cluster_method_development Method Development cluster_method_validation Method Validation cluster_sample_analysis Sample Analysis select_is Select Internal Standard (this compound) optimize_sample_prep Optimize Sample Preparation select_is->optimize_sample_prep optimize_lc Optimize LC Conditions optimize_sample_prep->optimize_lc optimize_ms Optimize MS/MS Parameters optimize_lc->optimize_ms linearity Linearity & Range optimize_ms->linearity accuracy_precision Accuracy & Precision optimize_ms->accuracy_precision selectivity Selectivity & Specificity optimize_ms->selectivity stability Stability optimize_ms->stability matrix_effect Matrix Effect optimize_ms->matrix_effect run_samples Run Study Samples linearity->run_samples accuracy_precision->run_samples selectivity->run_samples stability->run_samples matrix_effect->run_samples process_data Process Data run_samples->process_data report_results Report Results process_data->report_results

Caption: Logical flow of the bioanalytical method.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantitative analysis of oseltamivir in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making the method suitable for regulated bioanalytical studies. The detailed protocols and tabulated data serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

Solid Phase Extraction Protocol for Oseltamivir and Oseltamivir-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed methodology for the extraction and purification of oseltamivir and its deuterated internal standard, oseltamivir-d5, from human plasma using solid phase extraction (SPE). This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation method for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Oseltamivir is an antiviral prodrug that is rapidly metabolized in the body to its active form, oseltamivir carboxylate. For pharmacokinetic and bioequivalence studies, accurate quantification of oseltamivir in biological matrices such as plasma is crucial. This compound is commonly used as an internal standard to ensure the precision and accuracy of the analytical method. Solid phase extraction is a widely used technique for sample cleanup and concentration, offering high recovery and removal of interfering matrix components.[1][2] This protocol details the use of polymeric reversed-phase SPE cartridges for the efficient extraction of oseltamivir and this compound from human plasma.

Data Summary

The following tables summarize the quantitative data from a validated method for the simultaneous determination of oseltamivir and its metabolite in human plasma using solid phase extraction.[1][2]

Table 1: Method Validation Parameters

ParameterOseltamivir
Linearity Range0.5–200 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Mean Extraction Recovery94.4%
Internal StandardThis compound

Table 2: Quality Control Sample Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ QC0.598.65.4
Low QC1.5101.33.8
Medium QC80.097.52.1
High QC160.096.92.9

Experimental Protocol

This protocol is based on the successful application of polymeric divinylbenzene-based SPE cartridges for the extraction of oseltamivir from human plasma.[1][2]

Materials and Reagents:

  • Oseltamivir and this compound analytical standards

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase (e.g., Orochem DVB-LP, or equivalent hydrophilic-lipophilic balanced polymer cartridges)[1][3]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or other appropriate acid for pH adjustment)

  • Dichlorvos solution (0.1 mg/mL in 70:30 acetonitrile:water) (for elution, as per a specific validated method)[1]

  • Centrifuge

  • SPE vacuum manifold or positive pressure processor

  • Collection tubes

Sample Preparation:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Centrifuge the plasma at approximately 4000 rpm for 10 minutes to pellet any particulates.

  • In a clean tube, pipette 200 µL of the supernatant plasma.

  • Add the internal standard solution (this compound) to the plasma sample and vortex briefly.

  • Acidify the plasma sample by adding a small volume of acid (e.g., formic acid) to adjust the pH. This step enhances the retention of the analytes on the reversed-phase sorbent.

Solid Phase Extraction Procedure:

The following steps outline the SPE procedure using a vacuum manifold. Adjust the vacuum to ensure a consistent and appropriate flow rate (typically 1-2 mL/min).

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to go dry.

  • Equilibration:

    • Pass 1 mL of acidified water (matching the pH of the prepared sample) through the cartridge.

  • Sample Loading:

    • Load the pre-treated 200 µL plasma sample onto the conditioned and equilibrated SPE cartridge.

    • Allow the sample to pass through the sorbent bed at a slow, dropwise rate.

  • Washing:

    • Wash the cartridge with 1 mL of an aqueous solution (e.g., 5% methanol in water) to remove polar interferences.

    • Apply vacuum for a few minutes to dry the sorbent bed completely.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analytes (oseltamivir and this compound) by passing 0.2 mL of the elution solvent (e.g., dichlorvos solution in 70:30 acetonitrile:water) through the cartridge.[1] Alternatively, a mixture of methanol and ethyl acetate can be used.[3]

    • Collect the eluate for analysis.

Post-Elution:

The collected eluate can be directly injected into the LC-MS/MS system for analysis, or it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase if further concentration is required.

Experimental Workflow

SPE_Workflow plasma Human Plasma (200 µL) add_is Add this compound (Internal Standard) plasma->add_is acidify Acidify Sample add_is->acidify condition 1. Condition Cartridge (Methanol, then Water) equilibrate 2. Equilibrate Cartridge (Acidified Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (Aqueous Solution) load->wash elute 5. Elute Analytes (Organic Solvent) wash->elute analysis LC-MS/MS Analysis elute->analysis

Caption: Workflow for the solid phase extraction of oseltamivir.

References

Application of Oseltamivir-d5 in Pediatric Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Oseltamivir-d5 as an internal standard in pediatric pharmacokinetic (PK) studies of oseltamivir. Oseltamivir, a prodrug, is rapidly converted to its active metabolite, oseltamivir carboxylate, which inhibits the neuraminidase enzyme of influenza viruses, preventing the release of new viral particles from infected cells.[1][2] Understanding the pharmacokinetics of oseltamivir in children is crucial for establishing safe and effective dosing regimens, as drug metabolism and clearance can differ significantly from adults.[2][3][4] The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification of oseltamivir in biological matrices by mass spectrometry.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters and recommended dosing for oseltamivir in pediatric populations based on various studies. These values are critical for designing and interpreting pediatric PK studies.

Table 1: Recommended Oral Oseltamivir Dosing in Pediatric Patients

Age GroupRecommended DoseFrequencyReference
< 14 days3 mg/kgTwice Daily (Treatment)[5]
14 days to < 1 year3 mg/kgTwice Daily (Treatment)[5]
3 months to < 1 year3 mg/kgOnce Daily (Chemoprophylaxis)[5]
≤ 8 months3.0 mg/kgTwice Daily[1][6]
9-11 months3.5 mg/kgTwice Daily[1][6]
1-3 years (≤ 15 kg)30 mgTwice Daily[3][4]
4-7 years (>15 to 23 kg)45 mgTwice Daily[3][4]
8-12 years (>23 to 40 kg)60 mgTwice Daily[3][4]

Table 2: Pharmacokinetic Parameters of Oseltamivir Carboxylate in Pediatric Patients

Age GroupOseltamivir DoseTarget AUC₁₂ (ng·h/mL)Key FindingsReference
0-8 months3.0 mg/kg2660 - 7700Achieved target drug exposure.[1]
9-11 months3.5 mg/kg2660 - 7700Achieved target drug exposure.[1]
12-23 months30 mg2660 - 7700Some subjects had exposures below the target range.[1]
1-2 years30 mg~1850Lower exposure compared to the 3-5 year group.[7]
3-5 years45 mg~2410Higher exposure compared to the 1-2 year group.[7]
1-12 years2 mg/kgNot SpecifiedFaster elimination of the active metabolite than in adolescents and adults.[3][4]

Experimental Protocols

Pediatric Pharmacokinetic Study Protocol

This protocol outlines a typical design for a pediatric pharmacokinetic study of oseltamivir.

Objective: To determine the pharmacokinetic profile of oseltamivir and its active metabolite, oseltamivir carboxylate, in a specific pediatric population.

Study Design:

  • Design: Open-label, single- or multiple-dose pharmacokinetic study.[1][4]

  • Population: Enroll subjects within a specific age range (e.g., <2 years).[1]

  • Dosing: Administer an age- and weight-appropriate dose of oseltamivir oral suspension.[1][3][4]

  • Sampling: Collect a minimum of 0.5 mL of whole blood at predetermined time points. For steady-state analysis, samples can be collected on day 3 of treatment at 0 hours (pre-dose), 1 hour, 2-3 hours, 5-7 hours, and 10-12 hours post-dose.[1]

  • Sample Handling: Collect blood in tubes containing an anticoagulant (e.g., K₂EDTA or sodium fluoride and potassium oxalate).[8][9] Process blood to plasma by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 60 minutes of collection.[10] Store plasma samples at -70°C or -80°C until analysis.[9][10]

Bioanalytical Method: LC-MS/MS Quantification of Oseltamivir

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of oseltamivir and oseltamivir carboxylate in pediatric plasma samples, using this compound as an internal standard.

Materials:

  • Oseltamivir and Oseltamivir Carboxylate reference standards

  • This compound (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium formate

  • Human plasma (for calibration standards and quality controls)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of oseltamivir, oseltamivir carboxylate, and this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.[9]

    • Prepare working standard solutions by serial dilution of the stock solutions to create calibration standards and quality control (QC) samples at various concentrations.[9]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 200 µL of plasma sample, calibration standard, or QC sample, add the internal standard solution (this compound).[11]

    • Perform a solid-phase extraction to remove plasma proteins and interferences.[11]

    • Elute the analytes and internal standard from the SPE cartridge.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A suitable C18 reversed-phase column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm).[11]

      • Mobile Phase: A mixture of acetonitrile and an aqueous solution containing an additive like 10 mM ammonium formate.[11]

      • Flow Rate: A typical flow rate is around 0.7 mL/min.[12][13]

      • Injection Volume: Inject a small volume of the extracted sample (e.g., 10 µL).

    • Mass Spectrometric Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (example):

        • Oseltamivir: m/z 313.3 → 166.1[8]

        • This compound: m/z 318.1 → 171.2[12]

        • Oseltamivir Carboxylate: m/z 285.1 → 138.1[12]

  • Data Analysis:

    • Quantify the concentrations of oseltamivir and oseltamivir carboxylate in the samples by comparing the peak area ratios of the analytes to the internal standard (this compound) against the calibration curve.

Visualizations

Oseltamivir_Metabolism_and_Action Oseltamivir Oseltamivir (Prodrug) Oral Administration HepaticEsterases Hepatic Esterases Oseltamivir->HepaticEsterases Metabolism OseltamivirCarboxylate Oseltamivir Carboxylate (Active Metabolite) HepaticEsterases->OseltamivirCarboxylate Neuraminidase Influenza Virus Neuraminidase OseltamivirCarboxylate->Neuraminidase Inhibition VirionRelease Progeny Virion Release OseltamivirCarboxylate->VirionRelease Blocks Neuraminidase->VirionRelease

Caption: Oseltamivir metabolism and mechanism of action.

Pediatric_PK_Study_Workflow cluster_ClinicalPhase Clinical Phase cluster_AnalyticalPhase Bioanalytical Phase cluster_DataAnalysis Data Analysis Phase PatientRecruitment Patient Recruitment (Pediatric Population) Dosing Oseltamivir Administration (Age-Appropriate Dose) PatientRecruitment->Dosing BloodSampling Blood Sampling (Scheduled Time Points) Dosing->BloodSampling SampleProcessing Plasma Separation & Storage (-80°C) BloodSampling->SampleProcessing SampleThawing Plasma Sample Thawing SampleProcessing->SampleThawing InternalStandard Addition of this compound (Internal Standard) SampleThawing->InternalStandard Extraction Sample Extraction (e.g., SPE) InternalStandard->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Quantification Concentration Quantification LCMS_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., AUC, Cmax) Quantification->PK_Modeling Reporting Reporting of Results PK_Modeling->Reporting

Caption: Workflow for a pediatric pharmacokinetic study of oseltamivir.

References

Application Note: High-Throughput Analysis of Oseltamivir and its Carboxylate Metabolite in Human Plasma using Oseltamivir-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antiviral prodrug oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma.[1][2] The use of a stable isotope-labeled internal standard, Oseltamivir-d5, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1][3] The protocol employs a straightforward solid-phase extraction (SPE) for sample cleanup and achieves a rapid analysis time of approximately 2.0 minutes.[1][2]

Introduction

Oseltamivir is a potent neuraminidase inhibitor, effective against both influenza A and B viruses.[1] Administered as an ethyl ester prodrug, it is rapidly hydrolyzed by hepatic carboxyesterases into its active form, oseltamivir carboxylate.[1][4][5] Accurate measurement of both the prodrug and its active metabolite in biological matrices is crucial for evaluating the drug's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.[6][7]

The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard in quantitative LC-MS/MS analysis. This compound serves as the ideal internal standard for oseltamivir as it shares near-identical physicochemical properties, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for any potential matrix effects or variations in instrument response. This protocol provides a validated method for the reliable quantification of oseltamivir and oseltamivir carboxylate.

Experimental Protocols

  • Analytes: Oseltamivir and Oseltamivir Carboxylate reference standards.

  • Internal Standard (IS): this compound. Another deuterated analog, such as Oseltamivir acid-d3, can be used as an internal standard for oseltamivir carboxylate.[3][8]

  • Solvents: HPLC-grade acetonitrile and methanol.[6]

  • Reagents: Formic acid, ammonium formate, and HPLC-grade water.[1][6]

  • Biological Matrix: Blank human plasma (with NaF and potassium oxalate as anticoagulants).[4]

  • Extraction: Solid-phase extraction (SPE) cartridges (e.g., Oasis® HLB or Strata-X).[1][6]

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve oseltamivir, oseltamivir carboxylate, and this compound in a 7:3 (v/v) mixture of acetonitrile and water to obtain primary stock solutions.[4]

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent mixture (e.g., acetonitrile/water) to create working standards for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of approximately 50 ng/mL.

  • Thaw plasma samples, calibration standards, and QC samples at room temperature.[4]

  • To a 200 µL aliquot of plasma, add 50 µL of the internal standard working solution and vortex for 15 seconds.[1]

  • Add 500 µL of 1.0% formic acid in water and vortex.[2]

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]

  • Load the entire plasma mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes and internal standard with 1 mL of methanol.

  • The eluate is collected and can be directly injected into the LC-MS/MS system.

Caption: Workflow for plasma sample preparation and analysis.

The chromatographic separation and mass spectrometric detection parameters should be optimized for the specific system in use. The following tables provide a validated starting point.

Table 1: Liquid Chromatography Conditions

Parameter Condition
LC System UHPLC/HPLC System
Column Symmetry C18 (100 mm x 4.6 mm, 5 µm) or equivalent[1][2]
Mobile Phase A 10 mM Ammonium Formate in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient/Isocratic Isocratic: 30:70 (A:B)[1]
Flow Rate 0.7 mL/min[3]
Injection Volume 2-10 µL[4]
Column Temperature 40°C[4]

| Run Time | ~2.0 minutes[1][2] |

Table 2: Mass Spectrometry Conditions

Parameter Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., SCIEX API-4000)[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Ion Spray Voltage 4000 V[2]
Temperature 400°C[2]
Detection Mode Multiple Reaction Monitoring (MRM)[1]

| Dwell Time | 200 ms[2] |

Data Presentation and Method Validation

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.[9]

Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

Analyte Linear Range (ng/mL) Correlation Coefficient (r²) LLOQ (ng/mL)
Oseltamivir 0.5 - 200[1][2] > 0.99 0.5[1]

| Oseltamivir Carboxylate | 2.0 - 800[1][2] | > 0.99 | 2.0[1] |

Intra- and inter-day precision and accuracy were evaluated using QC samples at low, medium, and high concentrations.

Table 4: Summary of Precision and Accuracy Data

Analyte QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Oseltamivir LQC, MQC, HQC < 10%[4] < 10%[4] 91 - 102%[3]

| Oseltamivir Carboxylate | LQC, MQC, HQC | < 8.2% | < 8.2% | 88 - 109% |

The efficiency of the SPE method was determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

Table 5: Mean Extraction Recovery

Analyte Mean Recovery (%)
Oseltamivir 94.4%[1][2]

| Oseltamivir Carboxylate | 92.7%[1][2] |

The specific precursor-to-product ion transitions monitored are critical for the selectivity of the assay.

Caption: Principle of Triple Quadrupole MRM for quantification.

Table 6: MRM Transitions for Analytes and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Oseltamivir 313.1 166.2 [1]
This compound (IS) 318.1 171.2 [1]
Oseltamivir Carboxylate 285.1 138.1 [1]

| Oseltamivir acid-C13-d3 (IS) | 289.2 | 138.3 |[1] |

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the simultaneous quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma. The use of the deuterated internal standard this compound ensures the accuracy and reproducibility required for regulated bioanalysis. This method is well-suited for high-throughput applications in clinical and pharmaceutical research, supporting the development and therapeutic monitoring of this critical antiviral agent.[6]

References

Troubleshooting & Optimization

Technical Support Center: Oseltamivir-d5 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Oseltamivir-d5 using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for monitoring this compound in positive ionization mode?

A1: For quantitative analysis using Multiple Reaction Monitoring (MRM), the recommended precursor-to-product ion transition for this compound is m/z 318.1 → 171.2.[1][2][3] This transition is specific and provides good sensitivity for detection in complex matrices such as plasma.

Q2: I am observing a weak or inconsistent signal for this compound. What are the potential causes and solutions?

A2: Several factors can contribute to a weak or inconsistent signal. Consider the following troubleshooting steps:

  • Optimize Source Parameters: Ensure that the ion source parameters are adequately optimized. Key parameters to check include ion spray voltage (e.g., 4000 V), heater temperature (e.g., 400 °C), nebulizer gas (Gas 1, e.g., 40 psig), and heater gas (Gas 2, e.g., 60 psig).[1][3]

  • Check Collision Energy: The collision energy is critical for achieving efficient fragmentation. While optimal values can be instrument-dependent, a starting point of 25.0 V has been reported.[3]

  • Verify Sample Preparation: Inefficient sample extraction can lead to low recovery and a weak signal. Solid-phase extraction (SPE) is a common and effective method for extracting Oseltamivir and its internal standard from plasma.[1][4] Ensure the SPE cartridge type and elution solvents are appropriate.

  • Assess Matrix Effects: Ion suppression or enhancement from the sample matrix can significantly impact signal intensity. A post-column infusion experiment can help diagnose matrix effects. If significant effects are observed, improving the chromatographic separation or using a more rigorous sample cleanup procedure may be necessary.

Q3: My this compound peak is showing fronting or tailing. How can I improve the peak shape?

A3: Poor peak shape is often related to chromatographic conditions. Here are some suggestions:

  • Mobile Phase Composition: Ensure the mobile phase is properly prepared. A common mobile phase for Oseltamivir analysis is a mixture of acetonitrile and an aqueous buffer like 10 mM ammonium formate.[1] The ratio of organic to aqueous phase will influence retention and peak shape.

  • Column Selection: A C18 column is frequently used for the separation of Oseltamivir.[1] Ensure the column is not degraded and is appropriate for the mobile phase conditions.

  • Flow Rate: An optimized flow rate is crucial for good chromatography. Flow rates around 0.6 to 0.7 mL/min have been successfully used.[4][5]

Q4: I am concerned about the in-source conversion of Oseltamivir to its active metabolite, Oseltamivir Carboxylate. How can this be minimized?

A4: In-source fragmentation or conversion can be a challenge. To minimize the conversion of Oseltamivir to Oseltamivir Carboxylate in the ion source, it is important to carefully optimize the source parameters, particularly the temperature and voltages. Using a gentler ionization method or adjusting the mobile phase pH can also be beneficial. Some studies have also used dichlorvos to prevent this conversion in plasma samples, though this raises safety considerations.[4]

Troubleshooting Guides

Issue 1: High Background Noise

High background noise can interfere with the detection and quantification of this compound, especially at low concentrations.[6]

Potential Causes:

  • Contaminated mobile phase or LC system.

  • Interference from the sample matrix.

  • Improperly optimized mass spectrometer parameters.

Solutions:

  • System Cleaning: Flush the LC system and mass spectrometer with an appropriate cleaning solution.

  • Fresh Solvents: Prepare fresh mobile phase using high-purity solvents and additives.

  • Sample Cleanup: Implement a more effective sample preparation method, such as solid-phase extraction, to remove interfering matrix components.[1]

  • Parameter Optimization: Re-optimize the mass spectrometer's source and analyzer parameters to enhance the signal-to-noise ratio.

Issue 2: Inconsistent Retention Time

Shifts in retention time can lead to inaccurate peak integration and quantification.

Potential Causes:

  • Changes in mobile phase composition.

  • Fluctuations in column temperature.

  • Column degradation.

  • Air bubbles in the LC system.

Solutions:

  • Mobile Phase Preparation: Ensure consistent and accurate preparation of the mobile phase.

  • Column Thermostatting: Use a column oven to maintain a constant temperature.

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a run.

  • Degas Solvents: Degas the mobile phase to prevent the formation of air bubbles.

Mass Spectrometry Parameters for this compound

The following table summarizes typical mass spectrometry parameters used for the analysis of this compound. Note that optimal values may vary depending on the specific instrument used.

ParameterValueReference
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Precursor Ion (m/z) 318.1[1][2][3]
Product Ion (m/z) 171.2[1][2][3]
Declustering Potential (DP) 15.0 V[3]
Entrance Potential (EP) 10.0 V[3]
Collision Energy (CE) 25.0 V[3]
Cell Exit Potential (CXP) 10.0 V[3]
Dwell Time 200 ms[3]

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

This section provides a detailed methodology for the analysis of Oseltamivir and its internal standard, this compound, in human plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add the internal standard solution (this compound).

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Orochem DVB-LP) under acidic conditions.[1]

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes using an appropriate solvent mixture (e.g., 0.2 mL of dichlorvos solution (0.1 mg/mL in acetonitrile): water (70:30, v/v)).[1]

  • The eluate can be directly injected into the LC-MS/MS system without drying and reconstitution steps.[1]

2. Liquid Chromatography

  • Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase: 10 mM ammonium formate and acetonitrile (30:70, v/v)[1]

  • Flow Rate: 0.7 mL/min[4]

  • Column Temperature: 40°C[7]

  • Injection Volume: 2 µL[7]

3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Oseltamivir: m/z 313.1 → 166.2[1][8]

    • This compound: m/z 318.1 → 171.2[1][2][3]

  • Source Parameters:

    • Ion Spray Voltage: 4000 V[1]

    • Temperature: 400 °C[1]

    • Nebulizer Gas (Gas 1): 40 psig[1]

    • Heater Gas (Gas 2): 60 psig[1]

    • Curtain Gas: 10 psig[1]

    • Collisionally Activated Dissociation (CAD) Gas: 3 psig[1]

Visualizations

Oseltamivir_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elution spe->elution extract Final Extract for Injection elution->extract injection Inject into LC System extract->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Acquisition and Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_weak_signal Troubleshooting: Weak Signal cluster_bad_peak Troubleshooting: Poor Peak Shape cluster_noise Troubleshooting: High Noise start Problem Encountered weak_signal Weak or Inconsistent Signal start->weak_signal bad_peak Poor Peak Shape start->bad_peak noise High Background Noise start->noise check_source Optimize Source Parameters weak_signal->check_source check_ce Verify Collision Energy weak_signal->check_ce check_prep Assess Sample Preparation weak_signal->check_prep check_mobile_phase Check Mobile Phase bad_peak->check_mobile_phase check_column Inspect Column Condition bad_peak->check_column check_flow_rate Verify Flow Rate bad_peak->check_flow_rate clean_system Clean LC-MS System noise->clean_system fresh_solvents Use Fresh Solvents noise->fresh_solvents improve_cleanup Enhance Sample Cleanup noise->improve_cleanup solution Problem Resolved check_source->solution check_ce->solution check_prep->solution check_mobile_phase->solution check_column->solution check_flow_rate->solution clean_system->solution fresh_solvents->solution improve_cleanup->solution

Caption: Troubleshooting decision tree for common MS issues.

References

Troubleshooting matrix effects in Oseltamivir-d5 LC-MS/MS assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in Oseltamivir-d5 LC-MS/MS assays.

Troubleshooting Guide

Matrix effects, primarily ion suppression or enhancement, can significantly impact the accuracy, precision, and sensitivity of LC-MS/MS assays.[1][2][3] This guide provides a systematic approach to identifying and mitigating these effects in your this compound analysis.

Problem: Poor sensitivity, accuracy, or precision in this compound quantification.

This is often a primary indicator of underlying matrix effects. Follow these steps to diagnose and resolve the issue:

Step 1: Assess for the Presence of Matrix Effects

The first step is to determine if matrix effects are indeed the cause of the observed issues. The post-extraction spike method is a common quantitative approach.[4]

  • Experimental Protocol: --INVALID-LINK--

Step 2: Optimize Sample Preparation

Inadequate sample cleanup is a leading cause of matrix effects, often due to co-eluting endogenous components like phospholipids.[1][4][5] Improving your sample preparation method is often the most effective way to reduce these interferences.[1][4]

  • Recommended Sample Preparation Techniques:

    • Solid-Phase Extraction (SPE): Offers selective extraction of analytes, significantly reducing matrix components.[1] Polymeric mixed-mode cation exchange phases have shown excellent results in minimizing phospholipid interference.[4]

    • Liquid-Liquid Extraction (LLE): A versatile technique to separate this compound from interfering matrix components. Double LLE can further enhance selectivity.[4]

    • Protein Precipitation (PPT): While a simpler method, it may be less effective at removing phospholipids and other interferences.[4][5]

Step 3: Refine Chromatographic Conditions

Optimizing the chromatographic separation can help resolve this compound from co-eluting matrix components, thereby minimizing ion suppression.[1]

  • Troubleshooting Strategies:

    • Gradient Modification: Adjust the mobile phase gradient to improve the separation between this compound and interfering peaks.

    • Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

    • Flow Rate Adjustment: Modifying the flow rate can sometimes improve peak shape and resolution.

Step 4: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)

Using a stable isotope-labeled internal standard, such as this compound for the quantification of Oseltamivir, is a highly effective strategy to compensate for matrix effects.[6] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for a consistent analyte-to-internal standard ratio.[6]

  • Key Consideration: It is crucial to verify the purity of the SIL-IS, as any unlabeled analyte impurity can lead to inaccurate quantification. While SIL-IS can compensate for matrix effects, it may not overcome a significant loss in sensitivity.[4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest.[1] Matrix effects occur when these components interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal.[1][3] This can compromise the accuracy and reproducibility of the assay.[2]

Q2: What are the common causes of matrix effects in plasma samples?

A2: In biological matrices like plasma, phospholipids are a major contributor to matrix effects.[4][5] Other endogenous components such as proteins, salts, and metabolites can also cause interference.[1] These substances can co-elute with this compound and compete for ionization, leading to ion suppression.[1]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The post-extraction spike method is a widely accepted technique for quantifying matrix effects.[4] This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution.[4] A matrix factor (MF) can be calculated, where an MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. Ideally, the absolute matrix factor should be between 0.75 and 1.25.[7]

Q4: Will using this compound as an internal standard completely eliminate matrix effects?

A4: The use of a stable isotope-labeled internal standard like this compound is the recommended approach to compensate for matrix effects.[6] The underlying principle is that the SIL-IS will have nearly identical chemical and physical properties to the analyte, causing it to co-elute and be affected by matrix interferences in the same way.[6] However, it is important to note that if there is a slight chromatographic separation between the analyte and the SIL-IS (due to the deuterium isotope effect), the degree of ion suppression they experience might differ, leading to inaccuracies.[6] While it compensates well, it may not overcome significant sensitivity loss due to severe ion suppression.[4]

Q5: What are the best sample preparation techniques to minimize matrix effects for this compound?

A5: More rigorous sample preparation is the most effective way to combat matrix effects.[1][4]

  • Solid-Phase Extraction (SPE): Generally considered the gold standard for removing interfering matrix components.

  • Liquid-Liquid Extraction (LLE): Also a very effective technique for cleaning up complex samples.

  • Protein Precipitation (PPT): A simpler but often less effective method that may not sufficiently remove phospholipids.[5]

Quantitative Data Summary

The following tables summarize quantitative data related to the impact of matrix effects and the effectiveness of different mitigation strategies.

Table 1: Matrix Effect Assessment of Oseltamivir in Human Plasma

AnalyteMatrix Factor (IS Normalized) - QCS1CV (%)Matrix Factor (IS Normalized) - QCS3CV (%)Reference
Oseltamivir1.05 ± 0.1413.30.94 ± 0.1111.7[8]

QCS: Quality Control Sample

Table 2: Matrix Effects of Oseltamivir and Oseltamivir Carboxylate in Various Biological Matrices

AnalyteBiological MatrixAverage Matrix Effect (%)Reference
OseltamivirPlasma96.5 ± 0.5[9]
Amniotic Fluid98.9 ± 2.3[9]
Placenta88.5 ± 7.2[9]
Fetus89.2 ± 2.0[9]
Oseltamivir CarboxylatePlasma91.9 ± 4.6[9]
Amniotic Fluid99.0 ± 2.2[9]
Placenta98.6 ± 6.5[9]
Fetus101.2 ± 1.5[9]

Experimental Protocols

Experimental Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma) from at least six different sources

  • This compound standard solution of known concentration

  • This compound stable isotope-labeled internal standard (SIL-IS) solution of known concentration

  • Mobile phase and reconstitution solvent

  • All necessary equipment for sample preparation (e.g., SPE cartridges, LLE solvents) and LC-MS/MS analysis

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and the SIL-IS into the reconstitution solvent at a known concentration.

    • Set B (Post-Spike): Extract blank biological matrix using the established sample preparation method. Spike the extracted matrix with this compound and the SIL-IS at the same concentration as Set A.

    • Set C (Pre-Spike): Spike the blank biological matrix with this compound and the SIL-IS at the same concentration as Set A. Extract these samples using the established sample preparation method.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)

    • This value should be close to 1, indicating that the SIL-IS effectively compensates for the matrix effect.

  • Calculate Recovery:

    • Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_resolution Resolution Problem Poor Sensitivity, Accuracy, or Precision in this compound Assay AssessME Step 1: Assess for Matrix Effects (Post-Extraction Spike Method) Problem->AssessME Investigate Cause OptimizeSP Step 2: Optimize Sample Preparation (SPE, LLE, PPT) AssessME->OptimizeSP Matrix Effects Confirmed RefineChroma Step 3: Refine Chromatographic Conditions (Gradient, Column, Flow Rate) OptimizeSP->RefineChroma Further Improvement Needed Resolution Robust and Reliable This compound Assay OptimizeSP->Resolution Issue Resolved UseSILIS Step 4: Utilize Stable Isotope-Labeled Internal Standard (SIL-IS) RefineChroma->UseSILIS Persistent Issues RefineChroma->Resolution Issue Resolved UseSILIS->Resolution Compensation Achieved

A streamlined workflow for troubleshooting matrix effects in this compound LC-MS/MS assays.

Matrix_Effect_Mitigation cluster_approaches Mitigation Approaches cluster_techniques Specific Techniques ME Matrix Effect (Ion Suppression/Enhancement) SamplePrep Sample Preparation ME->SamplePrep Chromatography Chromatography ME->Chromatography InternalStandard Internal Standard ME->InternalStandard SPE Solid-Phase Extraction (SPE) SamplePrep->SPE LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE Gradient Gradient Optimization Chromatography->Gradient Column Alternative Column Chemistry Chromatography->Column SILIS Stable Isotope-Labeled IS InternalStandard->SILIS

Key strategies for mitigating matrix effects in LC-MS/MS bioanalysis.

References

Addressing Oseltamivir-d5 instability in processed samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Oseltamivir-d5 in processed samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in processed biological samples?

A1: The primary cause of this compound instability in processed biological samples, particularly plasma and blood, is enzymatic hydrolysis.[1][2] Oseltamivir is an ethyl ester prodrug that is converted to its active metabolite, Oseltamivir Carboxylate, by plasma esterases.[1][2][3] Since this compound is a deuterated analog of Oseltamivir, it is susceptible to the same enzymatic degradation, which can lead to inaccurate quantification when used as an internal standard.

Q2: What are the main factors that influence the rate of this compound degradation?

A2: Several factors can influence the rate of this compound degradation:

  • Temperature: Higher temperatures accelerate the enzymatic hydrolysis.[1][4]

  • pH: Oseltamivir is susceptible to degradation in both acidic and alkaline conditions, with alkaline conditions generally causing more significant degradation.[5][6][7]

  • Sample Matrix: The presence of esterases in biological matrices like plasma is the key driver of instability.[1]

  • Storage Time: The longer the sample is stored without appropriate stabilization, the greater the extent of degradation.[1]

Q3: How can I prevent the degradation of this compound in my samples?

A3: To prevent the ex vivo degradation of this compound, the following measures are recommended:

  • Use of Esterase Inhibitors: The most effective method is to collect blood samples in tubes containing an esterase inhibitor. Dichlorvos has been shown to be effective, but due to its toxicity, commercially available fluoride-oxalate tubes are a safer and equally effective alternative.[1][8]

  • Strict Temperature Control: Samples should be kept on ice immediately after collection and during processing to minimize enzymatic activity.[1] However, this alone may not completely halt degradation.

  • Prompt Processing and Analysis: Analyze samples as quickly as possible after collection and processing.

  • pH Adjustment: For non-biological samples or reconstituted solutions, maintaining a slightly acidic to neutral pH can improve stability. The addition of citric acid has been shown to enhance the stability of Oseltamivir solutions.[5][9]

Q4: Are there any other degradation pathways for this compound besides enzymatic hydrolysis?

A4: While enzymatic hydrolysis is the primary concern in biological samples, other degradation pathways under stress conditions have been identified, including:

  • Acid and Alkaline Hydrolysis: Oseltamivir phosphate can degrade under both acidic and alkaline conditions, leading to the formation of several degradation products.[7][10]

  • Oxidation: Oxidative degradation can also occur, which can be mitigated by the addition of antioxidants like benzoic acid in aqueous acetonitrile solutions.[11][12]

  • Photodegradation: Oseltamivir appears to be relatively stable under light exposure, with minimal photolytic degradation observed.[7]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting issues related to this compound instability.

Diagram: Troubleshooting Logic for this compound Instability

Troubleshooting this compound Instability start Start: Inconsistent this compound Response check_collection 1. Review Blood Collection Protocol start->check_collection no_inhibitor Issue: No Esterase Inhibitor Used check_collection->no_inhibitor use_inhibitor Action: Use Fluoride-Oxalate Tubes or Add Esterase Inhibitor (e.g., Dichlorvos) check_temp 2. Verify Sample Handling and Storage Temperature use_inhibitor->check_temp no_inhibitor->use_inhibitor Yes no_inhibitor->check_temp No improper_temp Issue: Samples Not Kept on Ice or Frozen Promptly check_temp->improper_temp implement_cold_chain Action: Maintain Strict Cold Chain (Ice during processing, -20°C or lower for storage) improper_temp->implement_cold_chain Yes check_ph 3. Assess pH of Processed Sample/Solvents improper_temp->check_ph No implement_cold_chain->check_ph improper_ph Issue: pH is Alkaline or Strongly Acidic check_ph->improper_ph adjust_ph Action: Use Buffered Solutions (pH 4.5-5.0 for aqueous solutions) improper_ph->adjust_ph Yes check_storage_time 4. Evaluate Time Between Collection and Analysis improper_ph->check_storage_time No adjust_ph->check_storage_time long_storage Issue: Prolonged Storage Before Analysis check_storage_time->long_storage minimize_storage Action: Analyze Samples as Soon as Possible long_storage->minimize_storage Yes end End: Stable this compound Response long_storage->end No minimize_storage->end

Caption: Troubleshooting workflow for this compound instability.

Quantitative Data Summary

The stability of Oseltamivir is highly dependent on the storage conditions. The following tables summarize the degradation under various conditions.

Table 1: Stability of Oseltamivir in Plasma

ConditionDurationOseltamivir Remaining (%)Reference
Room Temperature (25°C), no inhibitor4 hours~68.2% - 94.9% (high interindividual variability)[1]
Room Temperature (25°C), no inhibitor24 hours~13.4% - 81.2% (high interindividual variability)[1]
On Ice, no inhibitor4 hours~98.4%[1]
With Dichlorvos (esterase inhibitor)24 hours~98.9%[1]
In Fluoride-Oxalate Tubes16 hoursNo significant degradation[8]
Heat Inactivation (60°C) in Fluoride-Oxalate Tubes90 minutesStable[8]

Table 2: Stability of Oseltamivir in Aqueous Solutions

ConditionDurationOseltamivir Remaining (%)Reference
Refrigerated (2-8°C), in purified water84 daysStable[5]
Room Temperature (25°C), in purified water46 days~98.4%[5]
In potable water (increasing pH)14 daysUnstable[5][6]
In potable water with 0.1% citric acid63 daysStable[5][6]
Accelerated Temperature (45°C)12 weeks~62.91%[4]

Experimental Protocols

Protocol: Assessment of this compound Stability in Plasma

This protocol outlines a general procedure for evaluating the stability of this compound in plasma under different conditions.

1. Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • This compound stock solution

  • Esterase inhibitor (e.g., dichlorvos solution) or fluoride-oxalate tubes

  • Ice bath

  • Incubators/water baths set at desired temperatures (e.g., 4°C, 25°C)

  • LC-MS/MS system

2. Sample Preparation:

  • Spike a pool of human plasma with a known concentration of this compound.

  • Aliquot the spiked plasma into different sets of tubes for each condition to be tested (e.g., with/without esterase inhibitor, different temperatures).

3. Incubation:

  • Store the aliquots under the specified conditions for predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

4. Sample Processing:

  • At each time point, retrieve the samples for the respective condition.

  • Perform protein precipitation or solid-phase extraction to extract this compound and its potential degradant, Oseltamivir Carboxylate-d5.

5. LC-MS/MS Analysis:

  • Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentrations of this compound and Oseltamivir Carboxylate-d5.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each condition to determine the stability profile.

Diagram: Experimental Workflow for this compound Stability Assessment

Experimental Workflow cluster_conditions start Start prep_plasma 1. Spike Human Plasma with this compound start->prep_plasma aliquot 2. Aliquot Spiked Plasma into Test Condition Groups prep_plasma->aliquot cond1 Condition A: - Esterase Inhibitor - Temp 1 aliquot->cond1 cond2 Condition B: - No Inhibitor - Temp 1 aliquot->cond2 cond3 Condition C: - No Inhibitor - Temp 2 aliquot->cond3 incubate 3. Incubate at Defined Time Points (T0, T1, T2...) cond1->incubate cond2->incubate cond3->incubate process_samples 4. Sample Extraction (Protein Precipitation or SPE) incubate->process_samples analyze 5. LC-MS/MS Analysis process_samples->analyze data_analysis 6. Calculate % Remaining vs. Time 0 analyze->data_analysis end End: Stability Profile Generated data_analysis->end

References

Minimizing ion suppression of Oseltamivir-d5 in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Oseltamivir-d5 in plasma samples, with a focus on minimizing ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound in plasma?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the plasma sample interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3] In bioanalysis, where low concentrations of a drug or its labeled internal standard are often measured in a complex biological matrix, mitigating ion suppression is crucial for reliable quantification.[2]

Q2: How can I determine if my this compound signal is being affected by ion suppression?

A2: A common method to qualitatively assess ion suppression is through a post-column infusion experiment.[2][4][5] This involves infusing a constant flow of an this compound standard solution into the mass spectrometer post-column while injecting a blank, extracted plasma sample.[5][6] Any dip in the baseline signal of this compound at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[2] A quantitative assessment can be made using the post-extraction spike method, where the response of this compound in a standard solution is compared to its response when spiked into a blank matrix sample after extraction.[5]

Q3: What are the primary sources of ion suppression in plasma samples for Oseltamivir analysis?

A3: The main sources of ion suppression in plasma are endogenous components such as salts, proteins, and phospholipids. Phospholipids are a major concern as they are abundant in plasma and can co-elute with the analyte of interest, leading to significant signal suppression.

Troubleshooting Guide

Issue: Significant ion suppression is observed for the this compound signal.

This troubleshooting guide provides a step-by-step approach to identify and mitigate the causes of ion suppression.

cluster_0 Troubleshooting Workflow for Ion Suppression Start Start Observe_Suppression Observe Significant Ion Suppression Start->Observe_Suppression Evaluate_Sample_Prep Evaluate Sample Preparation Method Observe_Suppression->Evaluate_Sample_Prep PPT Protein Precipitation (PPT) Evaluate_Sample_Prep->PPT Current Method SPE Solid-Phase Extraction (SPE) Evaluate_Sample_Prep->SPE Alternative LLE Liquid-Liquid Extraction (LLE) Evaluate_Sample_Prep->LLE Alternative Optimize_Chroma Optimize Chromatographic Separation PPT->Optimize_Chroma If suppression persists SPE->Optimize_Chroma If suppression persists LLE->Optimize_Chroma If suppression persists Check_IS Verify Internal Standard Performance Optimize_Chroma->Check_IS Resolved Issue Resolved Check_IS->Resolved

Caption: Troubleshooting workflow for addressing ion suppression.

Step 1: Evaluate and Optimize Sample Preparation

Inadequate sample cleanup is a primary cause of ion suppression. The choice of sample preparation technique significantly impacts the removal of interfering matrix components.[7]

  • Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering substances, especially phospholipids.[3][6] If you are using PPT and observing suppression, consider alternative or more rigorous methods.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances from plasma samples.[4][7][8] It provides cleaner extracts compared to protein precipitation, thereby reducing matrix effects.[6]

  • Liquid-Liquid Extraction (LLE): LLE is another effective technique for sample cleanup and can significantly reduce matrix effects.[7][9][10]

Recommendation: If currently using protein precipitation, consider switching to Solid-Phase Extraction (SPE) for a cleaner sample extract.

Step 2: Optimize Chromatographic Conditions

Proper chromatographic separation is key to resolving this compound from co-eluting matrix components.

  • Mobile Phase Composition: Adjusting the mobile phase composition and gradient can improve the separation of this compound from interfering matrix components.[1] The use of a very low concentration of a mobile phase modifier, such as formic acid, can enhance ionization efficiency and reduce matrix effects.[11][12][13]

  • Analytical Column: Ensure the column provides adequate retention and separation. Poor retention can lead to the analyte eluting with highly suppressing matrix components near the void volume.[2]

Recommendation: Optimize the mobile phase gradient and consider using a column with a different selectivity to improve the separation of this compound from matrix interferences.

Step 3: Verify Internal Standard Performance

A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar ion suppression, thus compensating for signal variability.[1]

  • Co-elution: Confirm that this compound and Oseltamivir are co-eluting.

  • Response Ratio: The ratio of the analyte to the internal standard should remain consistent even with some degree of ion suppression.[1] If this ratio is inconsistent, it may indicate that the internal standard is not adequately compensating for the matrix effect.

Recommendation: Ensure proper integration of both analyte and internal standard peaks and verify their co-elution.

Experimental Protocols

Example Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is based on a validated method for the simultaneous determination of oseltamivir and its metabolite in human plasma.[4]

cluster_1 Solid-Phase Extraction (SPE) Workflow Start Start Plasma_Sample 200 µL Plasma Sample Start->Plasma_Sample Add_IS Add 50 µL Mixed Internal Standard Plasma_Sample->Add_IS Vortex1 Vortex 15s Add_IS->Vortex1 Add_Acid Add 500 µL 1.0% Formic Acid in Water Vortex1->Add_Acid Vortex2 Vortex 15s Add_Acid->Vortex2 Centrifuge Centrifuge at 3204 x g for 2 min at 10 °C Vortex2->Centrifuge Condition_Cartridge Precondition SPE Cartridge (Methanol then Water) Centrifuge->Condition_Cartridge Load_Sample Load Supernatant onto SPE Cartridge Condition_Cartridge->Load_Sample Wash_Cartridge Wash Cartridge Twice with 1% Formic Acid in Water Load_Sample->Wash_Cartridge Elute Elute with 0.2 mL of Dichlorvos Solution in Acetonitrile:Water (70:30, v/v) Wash_Cartridge->Elute Analyze Inject into LC-MS/MS Elute->Analyze End End Analyze->End

Caption: A typical Solid-Phase Extraction workflow for plasma samples.

Detailed Steps:

  • To 200 µL of a plasma sample, add 50 µL of the mixed internal standard solution (including this compound) and vortex for 15 seconds.[4]

  • Add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds.[4]

  • Centrifuge the samples at 3204 x g for 2 minutes at 10 °C.[4]

  • Precondition a DVB-LP extraction cartridge (1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.[4]

  • Load the supernatant from the centrifuged sample onto the preconditioned cartridge.[4]

  • Wash the cartridge twice with 1% formic acid in water.[4]

  • Elute the analytes and internal standards with 0.2 mL of a dichlorvos solution (0.1 mg/mL in acetonitrile):water (70:30, v/v).[4]

  • The eluate is then ready for injection into the LC-MS/MS system without the need for drying and reconstitution steps.[4]

Example Protocol 2: LC-MS/MS Conditions

The following are example LC-MS/MS conditions that have been successfully used for the analysis of oseltamivir.

Table 1: Liquid Chromatography Conditions

ParameterValueReference
ColumnSymmetry C18 (100 mm × 4.6 mm, 5 µm)[4]
Mobile Phase10 mM ammonium formate and acetonitrile (30:70, v/v)[4]
Flow RateNot specified, but run time is 2.0 min[4]
Injection Volume10 µL[8]

Table 2: Mass Spectrometry Conditions

ParameterValueReference
Ionization ModePositive Ionization[4]
Acquisition ModeMultiple Reaction Monitoring (MRM)[4]
Oseltamivir Transitionm/z 313.1 → 166.2[8]
This compound TransitionNot explicitly stated, but would be monitored alongside Oseltamivir[4]

Quantitative Data Summary

The following tables summarize key performance characteristics of a validated method for Oseltamivir analysis.

Table 3: Method Validation Parameters

ParameterOseltamivirOseltamivir CarboxylateReference
Linearity Range0.5–200 ng/mL2.0–800 ng/mL[4]
Mean Extraction Recovery94.4%92.7%[4][8]
Internal Standard Normalized Matrix Factor0.99 to 1.020.98 to 0.99[4]

Note: An internal standard normalized matrix factor close to 1.0 indicates minimal matrix interference and effective compensation by the internal standard.[4]

References

Technical Support Center: Oseltamivir-d5 Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Oseltamivir-d5 from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The three primary techniques for extracting this compound from biological matrices like plasma, urine, and saliva are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPt). SPE is often favored for its ability to provide cleaner extracts and reduce matrix effects.[1][2][3] LLE is a classic and effective method, while PPt is the simplest and fastest, but may result in less clean extracts.[1][4]

Q2: What kind of extraction recovery can I expect for this compound?

A2: With optimized protocols, you can expect high extraction recovery rates for this compound. Mean recoveries are consistently reported to be in the range of 89% to over 94% for both Solid-Phase Extraction and Liquid-Liquid Extraction methods.[1][2] Protein precipitation can also yield high recovery, often above 90%, though it may be more variable.[4]

Q3: Why is the stability of this compound a concern during sample handling and extraction?

A3: Oseltamivir is an ethyl ester prodrug that is susceptible to ex vivo hydrolysis to its active metabolite, Oseltamivir carboxylate, by plasma esterases.[5] This can lead to an underestimation of the this compound concentration and an overestimation of the metabolite. It is also prone to degradation under alkaline conditions.[6]

Q4: How can I prevent the degradation of this compound in my samples?

A4: To prevent enzymatic degradation in plasma samples, it is highly recommended to add an esterase inhibitor, such as dichlorvos, to the blood collection tubes.[2][5] Storing samples on ice and processing them promptly also helps to minimize degradation.[5] Maintaining a slightly acidic pH during extraction can also improve stability.[6]

Q5: What are matrix effects and how can they affect my this compound analysis?

A5: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting endogenous components in the sample matrix.[7] This can lead to ion suppression or enhancement, resulting in inaccurate quantification of this compound.[8] Biological samples like plasma are complex and prone to causing significant matrix effects.[9]

Troubleshooting Guides

Issue 1: Low Extraction Recovery of this compound

You're consistently observing lower than expected recovery of this compound from your biological samples.

Probable Cause Recommended Solution
Incomplete Elution from SPE Sorbent Increase the volume of the elution solvent.[3] Ensure the elution solvent is strong enough to disrupt the interaction between this compound and the sorbent. A mixture of methanol or acetonitrile with a small percentage of formic or acetic acid is often effective.[10]
Analyte Breakthrough During SPE Loading Ensure the sample pH is optimized for retention on the chosen SPE sorbent. For reversed-phase sorbents, a slightly acidic pH is generally recommended. Do not overload the SPE cartridge; consider using a larger sorbent bed mass if necessary.[11]
Inefficient Phase Transfer in LLE Optimize the pH of the aqueous sample to ensure this compound is in a neutral form, enhancing its partitioning into the organic solvent. Ethyl acetate is a commonly used and effective extraction solvent.[1] Perform multiple extractions with smaller volumes of organic solvent for better efficiency.
Incomplete Protein Precipitation Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample is used (typically 3:1 or 4:1 v/v).[12] Vortex the sample vigorously after adding the solvent to ensure thorough mixing and protein denaturation.
Analyte Adsorption to Labware Use low-adsorption polypropylene tubes and pipette tips. Silanizing glassware can also help minimize non-specific binding.[12]
Analyte Degradation Add an esterase inhibitor to plasma samples upon collection.[5] Maintain samples at low temperatures (e.g., on ice) during processing and store them at -80°C for long-term stability.[1]
Issue 2: High Variability in Extraction Recovery

You're observing inconsistent and non-reproducible recovery of this compound across your samples.

Probable Cause Recommended Solution
Inconsistent Sample pH Buffer all samples to a consistent pH before extraction. This is particularly critical for SPE and LLE to ensure uniform analyte interaction and partitioning.
Variable Matrix Effects Implement a more rigorous sample clean-up method, such as switching from protein precipitation to solid-phase extraction.[9] Use a stable isotope-labeled internal standard (like this compound itself) to compensate for variations in matrix effects.
Inconsistent SPE Cartridge Performance Ensure proper and consistent conditioning and equilibration of the SPE cartridges before loading the sample. Use cartridges from the same manufacturing lot to minimize variability.
Incomplete Vortexing/Mixing Standardize the vortexing time and speed for all samples during extraction to ensure consistent mixing and partitioning.
Sample Thawing Inconsistency Thaw all samples uniformly, for example, in a room temperature water bath, and vortex them thoroughly before aliquoting for extraction to ensure homogeneity.[1]
Issue 3: Suspected Analyte Degradation

You're concerned that this compound is degrading during your sample preparation workflow.

Probable Cause Recommended Solution
Enzymatic Degradation in Plasma Collect blood samples in tubes containing an esterase inhibitor like dichlorvos.[2][5] If not possible, process the plasma from whole blood as quickly as possible at low temperatures.
pH-Mediated Hydrolysis Avoid highly alkaline conditions during extraction and storage.[6] Prepare solutions and conduct extractions in slightly acidic conditions (e.g., using 0.1% formic acid).
Temperature-Induced Degradation Keep samples on ice or at 4°C throughout the extraction process.[5] For long-term storage, keep samples frozen at -80°C.[1][10]
Oxidative Degradation The addition of antioxidants like benzoic acid to aqueous acetonitrile solutions has been shown to prevent oxidative degradation of Oseltamivir.[1]

Quantitative Data Summary

Table 1: Reported Extraction Recoveries for Oseltamivir

Extraction MethodBiological MatrixSorbent/SolventMean Recovery (%)Reference
Solid-Phase Extraction (SPE)Human PlasmaOrochem DVB-LP94.4[2]
Solid-Phase Extraction (SPE)Human PlasmaNot Specified>90[1]
Liquid-Liquid Extraction (LLE)Human PlasmaEthyl Acetate≥89[1][13]
Protein PrecipitationHuman PlasmaAcetonitrileNot specified, but generally lower than SPE/LLE[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a general guideline based on commonly cited methods.[2]

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To a 200 µL aliquot of plasma, add 50 µL of an internal standard working solution (if applicable).

    • Add 500 µL of 1.0% formic acid in water and vortex for 15 seconds.

    • Centrifuge the samples at approximately 3200 x g for 2 minutes at 10°C.

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., Oasis HLB, Orochem DVB-LP).

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge twice with 1 mL of 1% formic acid in water to remove interferences.

  • Elution:

    • Elute the analyte with an appropriate volume (e.g., 0.2-1 mL) of a suitable elution solvent. A common elution solvent is a mixture of acetonitrile and water (e.g., 70:30 v/v) containing an esterase inhibitor like dichlorvos.[2]

  • Final Preparation:

    • The eluate can often be directly injected into the LC-MS/MS system without a drying and reconstitution step.[2]

Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is a general guideline based on commonly cited methods.[1][13]

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature and vortex.

    • To a 300 µL aliquot of plasma, add the internal standard.

  • Extraction:

    • Add an appropriate volume (e.g., 3 mL) of the extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for at least 1 minute to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 3: Protein Precipitation (PPt) from Human Plasma

This is a general and rapid extraction method.

  • Sample Preparation:

    • Thaw frozen plasma samples and vortex.

    • To a 100 µL aliquot of plasma, add the internal standard.

  • Precipitation:

    • Add 300-400 µL of cold acetonitrile or methanol.

    • Vortex vigorously for at least 30 seconds to precipitate the proteins.

  • Centrifugation:

    • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Analysis:

    • Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_post_extraction Post-Extraction start Biological Sample (e.g., Plasma) thaw Thaw and Vortex start->thaw add_is Add Internal Standard (this compound) thaw->add_is spe Solid-Phase Extraction (SPE) add_is->spe lle Liquid-Liquid Extraction (LLE) add_is->lle ppt Protein Precipitation (PPt) add_is->ppt analysis LC-MS/MS Analysis spe->analysis evap Evaporation (for LLE/PPt) lle->evap ppt->analysis recon Reconstitution evap->recon recon->analysis

Caption: General experimental workflow for this compound extraction.

troubleshooting_low_recovery cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_ppt Protein Precipitation (PPt) cluster_general General Causes start Low this compound Recovery spe1 Incomplete Elution? start->spe1 spe2 Analyte Breakthrough? start->spe2 lle1 Inefficient Phase Transfer? start->lle1 ppt1 Incomplete Precipitation? start->ppt1 gen1 Analyte Degradation? start->gen1 gen2 Adsorption to Labware? start->gen2 spe3 Increase Elution Volume/Strength spe1->spe3 spe4 Optimize Sample pH / Check Sorbent Load spe2->spe4 lle2 Optimize Sample pH lle1->lle2 ppt2 Check Solvent:Sample Ratio ppt1->ppt2 gen3 Use Esterase Inhibitors / Control Temp & pH gen1->gen3 gen4 Use Low-Adsorption Labware gen2->gen4

References

Technical Support Center: LC-MS/MS Method for High-Throughput Oseltamivir-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the high-throughput analysis of Oseltamivir, using Oseltamivir-d5 as an internal standard.

Troubleshooting Guides

This section addresses specific issues that may arise during sample preparation, chromatography, and mass spectrometry.

Question: Why am I observing high variability or poor reproducibility in my results?

Answer: High variability in an LC-MS/MS assay for Oseltamivir can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is crucial.

  • Sample Preparation: Inconsistent extraction efficiency is a common culprit. Ensure precise and consistent execution of your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, ensure complete phase separation and consistent aspiration of the organic layer. For SPE, check for cartridge variability and ensure consistent conditioning, loading, washing, and elution steps.

  • Internal Standard Addition: Verify the accuracy and precision of the this compound internal standard (IS) addition. The IS should be added early in the sample preparation process to compensate for variability in extraction and matrix effects.

  • Analyte Stability: Oseltamivir can be susceptible to degradation. Ensure samples are stored correctly (e.g., at -80°C) and minimize freeze-thaw cycles.[1][2] Consider the stability of the analyte in the autosampler and, if necessary, use a cooled autosampler.[1][2]

  • Chromatography: Inconsistent retention times can lead to variability in peak integration. This may be caused by fluctuations in mobile phase composition, column temperature, or flow rate. Ensure the mobile phase is well-mixed and degassed, and that the column oven and pump are functioning correctly.

  • Mass Spectrometer Performance: Fluctuations in the mass spectrometer's sensitivity can also contribute to variability. Monitor system suitability by injecting a standard solution at the beginning and throughout the analytical run.

Question: I am experiencing significant matrix effects. How can I mitigate them?

Answer: Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components from the biological matrix, are a common challenge in bioanalysis.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the selectivity of the sample preparation method. If you are using protein precipitation, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][4][5]

  • Optimize Chromatography: Modifying the chromatographic conditions to separate Oseltamivir and this compound from interfering matrix components can significantly reduce matrix effects. This can be achieved by changing the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use a Stable Isotope-Labeled Internal Standard: The use of this compound as an internal standard is a key strategy to compensate for matrix effects.[4] Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, leading to an accurate analyte-to-IS ratio.

  • Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components. However, ensure that the diluted sample concentration remains within the linear range of the assay.

Question: My sensitivity is low, and I'm struggling to achieve the required lower limit of quantitation (LLOQ). What can I do?

Answer: Achieving a low LLOQ is often critical for pharmacokinetic studies.

  • Optimize Mass Spectrometer Parameters: Ensure that the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) and the collision energy for the specific MRM transitions of Oseltamivir and this compound to maximize signal intensity.

  • Improve Sample Preparation: Increase the sample volume and/or optimize the extraction procedure to improve the recovery of Oseltamivir. For SPE, experiment with different sorbents and elution solvents. For LLE, try different organic solvents and pH adjustments.

  • Enhance Chromatographic Peak Shape: Poor peak shape (e.g., broad or tailing peaks) can reduce sensitivity. Ensure the mobile phase pH is appropriate for the analyte's pKa. Using a mobile phase with additives like formic acid or ammonium formate can improve peak shape and ionization efficiency.[3][4]

  • Minimize System Contamination: Contamination in the LC-MS/MS system can lead to high background noise, which reduces the signal-to-noise ratio and negatively impacts sensitivity. Regularly clean the ion source and check for contamination in the solvent lines and column.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for Oseltamivir analysis?

A1: The most appropriate internal standard for the LC-MS/MS analysis of Oseltamivir is its stable isotope-labeled counterpart, this compound.[4] Deuterated internal standards are considered the gold standard because they co-elute with the analyte and exhibit similar ionization and extraction behavior, effectively compensating for matrix effects and other sources of variability. Other internal standards like venlafaxine and acyclovir have also been reported.[1][2][5]

Q2: What are the typical MRM transitions for Oseltamivir and this compound?

A2: In positive electrospray ionization (ESI+) mode, the commonly used precursor-to-product ion transitions are:

  • Oseltamivir: m/z 313.1 → 166.2[6]

  • This compound: m/z 318.1 → 171.2[6]

It is always recommended to optimize these transitions on your specific mass spectrometer for maximum sensitivity.

Q3: What are the common sample preparation techniques for Oseltamivir in plasma?

A3: The two most frequently employed sample preparation techniques for Oseltamivir in plasma are:

  • Solid-Phase Extraction (SPE): This technique offers excellent sample cleanup and can provide high recovery.[3][4][5]

  • Liquid-Liquid Extraction (LLE): LLE is a simpler and often faster alternative to SPE, using an organic solvent like ethyl acetate to extract the analyte from the plasma.[1][2][7]

Protein precipitation is another option but may result in less clean extracts and more significant matrix effects.

Q4: How can I prevent the degradation of Oseltamivir during sample storage and analysis?

A4: Oseltamivir is susceptible to hydrolysis to its active metabolite, Oseltamivir carboxylate. To minimize degradation:

  • Store plasma samples at -80°C until analysis.[1][2]

  • Limit the number of freeze-thaw cycles.[1][2]

  • Process samples on ice or at a controlled low temperature.

  • Use a cooled autosampler to maintain the stability of extracted samples awaiting injection.[1][2]

  • The addition of benzoic acid to aqueous acetonitrile solutions has been shown to prevent oxidative degradation.[1][2][7]

Quantitative Data Summary

The following tables summarize typical quantitative parameters reported for LC-MS/MS methods for Oseltamivir analysis.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
OseltamivirHuman Plasma0.5 - 2000.5[4]
OseltamivirHuman Plasma0.3 - 2000.3[1][2]
Oseltamivir PhosphateHuman Plasma0.92 - 745.980.92[5]
OseltamivirHuman Plasma2.08 - 241.122.08[3]

Table 2: Accuracy and Precision

AnalyteMatrixQC LevelAccuracy (%)Precision (%RSD)Reference
OseltamivirHuman PlasmaLQC, MQC, HQC91 - 1020.9 - 13.7[8]
OseltamivirHuman PlasmaLLOQ, QCS1, QCS2, QCS397 - 105<10[1][2]
Oseltamivir PhosphateHuman PlasmaLQC, MQC, HQCWithin 10.1%Within 10.1%[5]

Table 3: Recovery

AnalyteMatrixExtraction MethodRecovery (%)Reference
OseltamivirHuman PlasmaSPE94.4[4]
OseltamivirHuman PlasmaLLE≥89[1][2]
Oseltamivir PhosphateHuman PlasmaSPE68.72[5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on common practices.[4][5]

  • Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of human plasma, add the internal standard (this compound). Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute Oseltamivir and this compound with 1 mL of methanol or an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a generalized procedure based on common practices.[1][2]

  • To 300 µL of human plasma in a microcentrifuge tube, add 60 µL of the internal standard solution (this compound).

  • Add 800 µL of ethyl acetate.

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for your specific instrumentation.

  • LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Injection Volume: 5 - 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Visualizations

High_Throughput_Oseltamivir_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evap_recon Evaporate & Reconstitute extraction->evap_recon lc LC Separation (C18 Column) evap_recon->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration quantification Quantification (Analyte/IS Ratio) integration->quantification report Report Generation quantification->report

Caption: High-throughput this compound analysis workflow.

Troubleshooting_Logic start Problem Identified var High Variability? start->var sens Low Sensitivity? var->sens No check_sp Review Sample Prep Protocol var->check_sp Yes matrix Matrix Effects? sens->matrix No optimize_ms Optimize MS Parameters sens->optimize_ms Yes improve_cleanup Improve Sample Cleanup matrix->improve_cleanup Yes end Problem Resolved matrix->end No check_is Verify IS Addition check_sp->check_is check_stability Assess Analyte Stability check_is->check_stability check_stability->end optimize_ms->improve_cleanup optimize_lc Optimize Chromatography improve_cleanup->optimize_lc improve_cleanup->end optimize_lc->end

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Oseltamivir Quantification: Oseltamivir-d5 vs. Oseltamivir Carboxylate-C13-d3

Author: BenchChem Technical Support Team. Date: November 2025

In the bioanalysis of the antiviral prodrug oseltamivir and its active metabolite, oseltamivir carboxylate, the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification, particularly in complex biological matrices like human plasma. This guide provides a detailed comparison of two commonly used internal standards, Oseltamivir-d5 and oseltamivir carboxylate-C13-d3, based on data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Principle of Internal Standards in LC-MS/MS

An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Stable isotope-labeled internal standards are considered the gold standard as their physical and chemical properties are nearly identical to the analyte, with a key difference in mass.

Oseltamivir is an ethyl ester prodrug that is rapidly metabolized in the body to its active form, oseltamivir carboxylate.[1] Therefore, in pharmacokinetic studies, it is essential to quantify both the parent drug and its metabolite. This necessitates the use of corresponding internal standards: this compound for oseltamivir and oseltamivir carboxylate-C13-d3 for oseltamivir carboxylate.

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of bioanalytical methods utilizing this compound and oseltamivir carboxylate-C13-d3 as internal standards for the quantification of oseltamivir and oseltamivir carboxylate, respectively, in human plasma.

ParameterOseltamivir with this compoundOseltamivir Carboxylate with Oseltamivir Carboxylate-C13-d3Reference
Linearity Range (ng/mL) 0.5 - 2002.0 - 800[1][2]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.52.0[1][2]
Mean Extraction Recovery (%) 94.492.7[1][2]
Internal Standard Normalized Matrix Factor 0.99 - 1.020.98 - 0.99[1]
Accuracy (%) 91 - 10288 - 109[3]
Precision (% RSD) 0.9 - 13.70.5 - 8.2[3]

Note: The data presented is a synthesis from multiple sources and represents typical performance.

Experimental Protocols

A detailed methodology for the simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma using their respective deuterated internal standards is outlined below. This protocol is based on established and validated LC-MS/MS methods.[1][2]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of human plasma, add the internal standard working solution containing this compound and oseltamivir carboxylate-C13-d3.

  • Vortex the mixture.

  • Perform solid-phase extraction using a suitable SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes and internal standards.

  • The eluate is then directly injected into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm) or equivalent.[1][2]

  • Mobile Phase: A mixture of 10 mM ammonium formate and acetonitrile (e.g., 30:70, v/v).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

  • Run Time: Approximately 2.0 minutes.[1][2]

3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Oseltamivir: m/z 313.1 → 166.2[4]

    • This compound (IS): m/z 318.1 → 171.2[4]

    • Oseltamivir Carboxylate: m/z 285.1 → 138.1[4]

    • Oseltamivir Carboxylate-C13-d3 (IS): m/z 289.2 → 138.3[4]

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of oseltamivir and the general experimental workflow for its quantification.

Oseltamivir Oseltamivir (Prodrug) Metabolism Hepatic Carboxyesterases Oseltamivir->Metabolism Hydrolysis OseltamivirCarboxylate Oseltamivir Carboxylate (Active Metabolite) Metabolism->OseltamivirCarboxylate

Metabolic conversion of oseltamivir.

cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standards (this compound & Oseltamivir Carboxylate-C13-d3) Plasma->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elution Elution SPE->Elution LC LC Separation Elution->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Bioanalytical workflow for oseltamivir quantification.

Discussion

The data indicates that both this compound and oseltamivir carboxylate-C13-d3 are highly effective internal standards for the quantification of their respective analytes. The internal standard normalized matrix factor values are very close to 1.0, which signifies that these internal standards efficiently compensate for matrix effects, such as ion suppression or enhancement, that can occur during the electrospray ionization process.[1] This is a critical attribute for ensuring the accuracy and reliability of the bioanalytical method.

The high extraction recovery percentages for both the analytes and their corresponding internal standards suggest that the solid-phase extraction protocol is efficient and reproducible.[1] The use of stable isotope-labeled internal standards is paramount in correcting for any potential variability during the extraction process.

References

Oseltamivir-d5 in Bioanalysis: A Comparative Guide to Linearity and Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients is paramount. In the bioanalysis of the antiviral drug Oseltamivir, the deuterated internal standard Oseltamivir-d5 plays a critical role in ensuring the reliability of results. This guide provides a comparative assessment of the linearity and sensitivity of analytical methods employing this compound, supported by experimental data from various studies.

The primary analytical technique for the quantification of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.

Comparative Analysis of Linearity and Sensitivity

The performance of an analytical method is largely defined by its linearity and sensitivity. Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte over a specific range. Sensitivity is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

The following table summarizes the linearity and sensitivity data from several published LC-MS/MS methods for the analysis of Oseltamivir, where this compound or other deuterated analogs were used as internal standards.

Study / MethodLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)Biological Matrix
Method A [1][2]0.5 - 200≥0.99760.5Human Plasma
Method B [3]0.3 - 2000.99370.3Human Plasma
Method C [4]0.34 - 1000>0.990.34Human Plasma
Method D (DBS) [5]5 - 1500Not explicitly stated, but good linearity reported5Dried Blood Spot
Method E [6]1 - 600Not explicitly stated, but good linearity reported1Human Plasma

Experimental Protocols

The methodologies employed in these studies, while all based on LC-MS/MS, have slight variations in sample preparation, chromatographic separation, and mass spectrometric detection. A generalized experimental workflow is outlined below.

Experimental Workflow for Linearity and Sensitivity Assessment

Caption: Workflow for assessing linearity and sensitivity of Oseltamivir using this compound.

Detailed Methodologies

1. Sample Preparation (Method A as an example) [1]

  • Matrix: Human Plasma

  • Procedure: To 200 µL of human plasma, Oseltamivir and its deuterated internal standard were added.

  • Extraction: Solid Phase Extraction (SPE) was employed to extract the analytes.

  • Final Sample: The extracted sample was analyzed without drying and reconstitution steps.

2. Liquid Chromatography (A composite of typical conditions)

  • Column: A C18 reverse-phase column is commonly used (e.g., Symmetry C18, Zorbax SB-C18).[1][2]

  • Mobile Phase: A mixture of an aqueous component (e.g., 10 mM ammonium formate or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.[1][2]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[7][8]

  • Run Time: Modern methods aim for short run times, often around 2.0 - 2.5 minutes, to allow for high throughput analysis.[1][2]

3. Mass Spectrometry (A composite of typical conditions)

  • Ionization: Positive ion electrospray ionization (ESI+) is the standard technique.

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Oseltamivir and this compound to ensure accurate quantification.

Alternative Approaches and Considerations

While LC-MS/MS with a deuterated internal standard is the most prevalent method, other analytical techniques have been explored for the determination of Oseltamivir. These include High-Performance Liquid Chromatography (HPLC) with UV detection and colorimetric methods.[8][9] However, these methods generally lack the sensitivity and selectivity of LC-MS/MS, particularly for bioanalytical applications where low concentrations in complex matrices need to be measured.

The choice of analytical method and the validation parameters will ultimately depend on the specific requirements of the study, including the biological matrix, the expected concentration range of the analyte, and the desired sample throughput. The data presented here demonstrates that LC-MS/MS methods using this compound as an internal standard can achieve excellent linearity and sensitivity for the reliable quantification of Oseltamivir in various biological samples.

References

The Gold Standard for Oseltamivir Quantification: A Comparative Guide to Accuracy and Precision Using Oseltamivir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of oseltamivir, the active component of the antiviral medication Tamiflu®, is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) using the deuterated internal standard, oseltamivir-d5.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development. It closely mimics the analyte of interest throughout sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. This leads to enhanced accuracy and precision in the quantification of oseltamivir in complex biological matrices like human plasma.

Comparative Analysis of Analytical Methodologies

The following tables summarize the performance characteristics of various analytical methods for oseltamivir quantification. The data clearly demonstrates that LC-MS/MS methods employing this compound as an internal standard consistently achieve higher levels of accuracy and precision compared to other techniques.

Method Internal Standard Linearity Range (ng/mL) Accuracy (%) Precision (%RSD) Matrix Reference
LC-MS/MS This compound 0.5–20091-1020.9-13.7Human Plasma[1]
LC-MS/MS This compound 0.5–200Not specified3.99Human Plasma[2]
UHPLC-MS/MS Not specified (implied deuterated standard)5–1,500≤15% deviation≤15% RSDDried Blood Spot[3]
HPLC-MS/MS Venlafaxine0.3-20097-105<10Human Plasma[4]
HPLC-UV None10,000-60,00099.85–100.17Low RSDPharmaceutical Formulations[5][6]
HPLC-UV None600,000-4,500,000Within ±11Within ±11Pharmaceutical Preparations[7]
UV Spectrophotometry None10,000-60,00099.26-100.70Low RSDPharmaceutical Formulations[5][6]

As evidenced in the table, LC-MS/MS methods utilizing this compound demonstrate excellent accuracy and precision over a wide dynamic range, crucial for pharmacokinetic profiling. While HPLC-UV and spectrophotometric methods can be effective for analyzing pharmaceutical formulations, they often lack the sensitivity and selectivity required for complex biological samples and may be more susceptible to matrix interferences.

Experimental Protocols

A detailed understanding of the experimental workflow is essential for replicating and validating these findings. Below are representative protocols for oseltamivir quantification.

LC-MS/MS with this compound Internal Standard

This method is considered the gold standard for bioanalytical studies.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 μL of human plasma, add a known concentration of this compound internal standard solution.[2]

  • Vortex the sample to ensure thorough mixing.

  • Load the plasma sample onto a pre-conditioned SPE cartridge (e.g., Oasis® HLB).

  • Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elute the oseltamivir and this compound from the cartridge using a suitable elution solvent.

  • The eluate can be directly injected into the LC-MS/MS system.[2]

2. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., Symmetry C18, 100 mm × 4.6 mm, 5 μm) is commonly used.[2]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer like 10 mM ammonium formate (e.g., 70:30, v/v).[2]

  • Flow Rate: A flow rate of 0.7 mL/min is often employed.[1]

  • Run Time: The chromatographic conditions are optimized to achieve a short run time, often around 2.0 minutes.[2]

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The mass transitions monitored are specific for oseltamivir and this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification plasma Human Plasma Sample add_is Add this compound Internal Standard plasma->add_is vortex Vortex Mix add_is->vortex spe Solid Phase Extraction (SPE) vortex->spe elute Elution spe->elute lc Liquid Chromatography (LC) Separation elute->lc ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms data Data Acquisition & Processing ms->data ratio Calculate Peak Area Ratio (Oseltamivir / this compound) data->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Oseltamivir Concentration calibration->concentration logical_relationship cluster_methodology Analytical Methodology cluster_performance Performance Characteristics cluster_application Primary Application lcms LC-MS/MS with This compound accuracy High Accuracy lcms->accuracy precision High Precision lcms->precision sensitivity High Sensitivity lcms->sensitivity selectivity High Selectivity lcms->selectivity matrix Compensates for Matrix Effects lcms->matrix bioanalysis Bioanalysis (Plasma, Blood) lcms->bioanalysis hplcuv HPLC-UV hplcuv->accuracy hplcuv->precision pharma Pharmaceutical Formulations hplcuv->pharma

References

A Comparative Guide to the Analysis of Oseltamivir Utilizing Oseltamivir-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the quantitative analysis of oseltamivir in human plasma, with a specific focus on methods employing Oseltamivir-d5 as a stable isotope-labeled internal standard. The inclusion of a deuterated internal standard is a critical component for robust and accurate bioanalytical methods, compensating for variability in sample preparation and instrument response.

Performance Comparison of LC-MS/MS Methods

The following table summarizes the key performance parameters from various published studies that have developed and validated methods for the quantification of oseltamivir using this compound. While not a direct inter-laboratory study, this comparison of validated methods from different research groups provides valuable insights into the expected performance of such assays.

ParameterMethod 1Method 2
Linearity Range (ng/mL) 0.5 - 200[1]0.52 - 207.00[2][3]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5[1]0.517[4]
Accuracy (%) Within ± 15% of nominal values91 - 102[2][3]
Precision (% CV) Intra-day: ≤ 15%, Inter-day: ≤ 15%0.9 - 13.7[2][3]
Mean Extraction Recovery (%) 94.4[1]Not explicitly stated
Internal Standard This compound[1]This compound HCl[4]
Sample Preparation Solid Phase Extraction (SPE)[1]Solid Phase Extraction (SPE)[2][3]

Detailed Experimental Protocol

This section outlines a representative experimental protocol synthesized from the methodologies presented in the referenced studies. This protocol is intended to serve as a comprehensive guide for establishing an LC-MS/MS assay for oseltamivir in human plasma using this compound.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Plate Conditioning: Condition a C18 SPE plate with 1 mL of methanol followed by 1 mL of purified water.

  • Sample Loading: To 200 µL of human plasma, add a working solution of the internal standard, this compound. Vortex the samples and load them onto the conditioned SPE plate.

  • Washing: Wash the SPE plate with purified water to remove interferences.

  • Elution: Elute the analyte and internal standard with methanol or an appropriate organic solvent mixture.

  • Final Sample Preparation: The eluate may be evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography

  • Chromatographic Column: A C18 analytical column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm) is commonly used.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component, such as 10 mM ammonium formate, and an organic component like acetonitrile, often in a 30:70 (v/v) ratio.[1]

  • Flow Rate: A flow rate of 0.7 - 1.0 mL/min is generally employed.

  • Column Temperature: The column is typically maintained at ambient temperature.

  • Injection Volume: A small injection volume, usually 10 µL, is used.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is standard for the analysis of oseltamivir.

  • Multiple Reaction Monitoring (MRM): The quantification is performed using MRM by monitoring specific precursor to product ion transitions for both oseltamivir and its deuterated internal standard, this compound.

    • Oseltamivir: m/z 313.1 → 166.2[5]

    • This compound: m/z 318.1 → 171.2[5]

  • Data Analysis: The peak area ratio of oseltamivir to this compound is used to construct a calibration curve and quantify the concentration of oseltamivir in the unknown samples.

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of oseltamivir in human plasma.

Caption: LC-MS/MS workflow for oseltamivir quantification.

References

A Comparative Analysis of LC-MS/MS Platforms for Oseltamivir-d5 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Oseltamivir-d5, a deuterated internal standard for the antiviral drug Oseltamivir (Tamiflu®), is critical in pharmacokinetic and bioequivalence studies. The selection of an appropriate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform is paramount for achieving the required sensitivity, precision, and robustness. This guide provides a comparative analysis of various LC-MS/MS platforms, supported by experimental data, to aid researchers in making informed decisions.

Performance Comparison of LC-MS/MS Platforms

The following table summarizes the performance characteristics for the analysis of Oseltamivir and its metabolite, Oseltamivir Carboxylate, on different triple quadrupole mass spectrometers. The data is compiled from various bioanalytical method validation studies. It is important to note that direct comparison should be made with caution as experimental conditions can vary between studies. This compound, as an internal standard, would be analyzed under the same conditions as Oseltamivir.

ParameterSciex API-4000[1]Sciex API-3200[2]Thermo TSQ Quantum (Comparable)[3]Modern High-End Platforms (e.g., Sciex 7500+, Agilent 6495, Waters Xevo TQ-XS, Thermo Altis+)
Analyte OseltamivirOseltamivirGeneric Small MoleculesOseltamivir (Expected)
Linearity Range (ng/mL) 0.5 - 2002.08 - 241.12Not SpecifiedExpected to be ≥ 3 orders of magnitude (e.g., 0.1 - 500)
LLOQ (ng/mL) 0.52.080.2 - 5 for various compoundsExpected to be in the sub-ng/mL to low pg/mL range (e.g., <0.3)
Precision (%CV) <15% (implied)Not Specified<15%Expected to be <15%
Accuracy (%) Within ±15% of nominal (implied)Not SpecifiedWithin ±15% of nominalExpected to be within ±15% of nominal

Note on Modern Platforms:

Newer generation instruments like the Sciex 7500+ system , Agilent 6495 Triple Quadrupole LC/MS , Waters Xevo TQ-XS , and Thermo Scientific TSQ Altis Plus offer significant improvements in sensitivity and robustness.[4][5][6][7] While specific application notes for Oseltamivir on these platforms are not publicly available, their performance in other sensitive small molecule bioanalyses suggests that they would achieve lower limits of quantification (LLOQs) and wider dynamic ranges than the older models listed.[4][5][6][7] For instance, LLOQs in the range of sub-pg/mL have been demonstrated for some compounds on these platforms.[8]

Experimental Protocols

The following are representative experimental protocols for the analysis of Oseltamivir, which are directly applicable to this compound.

Sample Preparation: Solid Phase Extraction (SPE)[1]
  • To 200 µL of human plasma, add the internal standard solution (this compound).

  • Vortex and load the sample onto a pre-conditioned SPE cartridge (e.g., Orochem DVB-LP).

  • Wash the cartridge with 1% formic acid in water.

  • Elute the analytes with an appropriate solvent mixture (e.g., 0.1 mg/mL dichlorvos in acetonitrile:water (70:30, v/v)).

  • Inject an aliquot of the eluate into the LC-MS/MS system.

Liquid Chromatography[1][2]
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., Symmetry C18, 100 mm × 4.6 mm, 5 µm or Hydrosphere C18).[1][2]

  • Mobile Phase A: 10 mM Ammonium formate in water or 0.1% formic acid in water.[1][2]

  • Mobile Phase B: Acetonitrile or Methanol.[1]

  • Flow Rate: 0.5 - 0.8 mL/min.

  • Gradient: Isocratic or gradient elution can be employed to achieve optimal separation.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry[1][9]
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Oseltamivir: m/z 313.3 → 166.1[9]

    • This compound: m/z 318.1 → 171.2 (hypothetical, based on a 5 Dalton mass shift on the precursor and a stable fragment).

  • Key MS Parameters (to be optimized for each platform):

    • IonSpray Voltage

    • Source Temperature

    • Curtain Gas

    • Collision Gas

    • Declustering Potential

    • Entrance Potential

    • Collision Energy

    • Collision Cell Exit Potential

Experimental Workflow Diagram

LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_std Add this compound (IS) plasma->is_std vortex1 Vortex is_std->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe elute Elution spe->elute lc LC Separation (C18 Column) elute->lc Inject ms MS/MS Detection (Triple Quadrupole, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound analysis.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

Quantitative Analysis Logic Analyte_Response Analyte Response (Oseltamivir) Response_Ratio Response Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response Internal Standard Response (this compound) IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Plot against known concentrations Unknown_Concentration Unknown Sample Concentration Calibration_Curve->Unknown_Concentration Interpolate

Caption: Logic of internal standard quantification.

Conclusion

The choice of an LC-MS/MS platform for this compound analysis will depend on the specific requirements of the study, particularly the desired level of sensitivity. While older platforms like the Sciex API-3200/4000 are capable of performing this analysis for many applications, the latest generation of triple quadrupole mass spectrometers from major vendors offers significantly enhanced sensitivity and robustness. This allows for the use of smaller sample volumes, reduced matrix effects through dilution, and overall more reliable data, which is especially crucial for studies requiring low detection limits. Researchers should consult with instrument vendors for the most up-to-date performance data and consider on-site demonstrations to evaluate the best fit for their laboratory's needs.

References

Safety Operating Guide

Safe Disposal of Oseltamivir-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Oseltamivir-d5, ensuring the safety of personnel and the protection of the environment. The following procedures are based on standard guidelines for the disposal of chemical waste and should be performed in accordance with all local, regional, national, and international regulations.

Core Principles of this compound Disposal

This compound, like its non-deuterated counterpart, must be handled as a chemical waste product. It is crucial to prevent its release into the environment as it is harmful to aquatic life with long-lasting effects. Therefore, direct disposal into drains or surface water is strictly prohibited.[1]

Step-by-Step Disposal Procedure

For the safe and compliant disposal of this compound, researchers and laboratory personnel should adhere to the following steps:

  • Consult Regulations: Always consult and comply with all applicable local, state, and federal regulations regarding chemical waste disposal.

  • Use a Licensed Waste Disposal Service: Engage a licensed professional waste disposal service to handle the collection and disposal of this compound.

  • Proper Labeling and Storage:

    • Keep this compound in its original or a suitable, clearly labeled, and tightly sealed container.[2]

    • Do not mix this compound waste with other chemical waste unless specifically instructed to do so by the disposal company.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][3]

  • Recommended Disposal Method: The preferred method for the disposal of this compound is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] This process ensures the complete destruction of the compound.

  • Personal Protective Equipment (PPE): When handling this compound waste, personnel should wear appropriate PPE, including:

    • Protective gloves

    • Eye protection (safety glasses or goggles)

    • Face protection (face shield)

    • Lab coat or protective clothing

  • Decontamination:

    • Any surfaces or equipment that come into contact with this compound should be decontaminated.

    • Contaminated clothing should be removed and washed before reuse.[1]

Quantitative Data for Disposal

Currently, there is no specific quantitative data, such as concentration limits for waste streams, available in the provided safety data sheets for Oseltamivir. It is imperative to follow the guidance of your institution's environmental health and safety (EHS) department and the contracted waste disposal service.

Experimental Protocols for Disposal

Detailed experimental protocols for the disposal of this compound are not publicly available. The standard and accepted protocol is the engagement of a professional service for incineration as described above.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A This compound Waste Generation B Consult Local, State, and Federal Regulations A->B E Wear Appropriate PPE A->E C Engage Licensed Waste Disposal Service B->C D Store Waste in Labeled, Sealed Container C->D F Collection by Waste Disposal Service D->F E->D G Transport to Licensed Facility F->G H Incineration in Chemical Incinerator G->H I Proper Disposal of Residue H->I

This compound Disposal Workflow

References

Personal protective equipment for handling Oseltamivir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Oseltamivir-d5, an isotope-labeled analog of the antiviral medication Oseltamivir. The following procedural guidance is designed to answer specific operational questions, building a foundation of trust in laboratory safety and chemical handling practices.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate safety measures are in place. The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommendationSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option.[1] Always inspect gloves prior to use and change them frequently, especially after direct contact with the substance.
Eye and Face Protection Safety glasses with side shields or gogglesIn situations with a risk of splashing, a face shield should be worn in addition to goggles.[1][2]
Skin and Body Protection Laboratory coatA standard lab coat should be worn to protect street clothing. For larger quantities or potential for significant exposure, chemical-resistant aprons or suits may be necessary.
Respiratory Protection Use in a well-ventilated areaIf dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[2][3] Engineering controls, such as a fume hood, are the preferred method for minimizing inhalation exposure.

Emergency Procedures and First Aid

Immediate and appropriate response is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
In case of eye contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
In case of skin contact Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[4]
If inhaled Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][5]
If swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.[4]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid breathing dust or aerosols.

  • Wash hands thoroughly after handling.[2]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

Storage:

  • Store in a tightly closed container.[2]

  • Keep in a cool, dry, and well-ventilated place.[2]

  • Some suppliers recommend refrigeration (2-8°C) or freezer storage to maintain product quality.[6][7][8] Always follow the storage instructions provided by the manufacturer.

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with federal, state, and local regulations.

  • Dispose of unwanted this compound at an approved waste disposal facility.[2]

  • Do not allow the material to enter drains or waterways.

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

  • For unused or expired medicine in a non-laboratory setting, follow FDA guidelines, which may include take-back programs or specific household trash disposal methods.[9]

Physical and Chemical Properties

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₆H₂₃D₅N₂O₄[10]
Molecular Weight 317.44 g/mol [10]
Appearance Not specified, likely a solid
Solubility Not determined[5]

Procedural Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Workspace Prepare Well-Ventilated Workspace Gather_PPE->Prepare_Workspace Weighing Weigh this compound Prepare_Workspace->Weighing Dissolving Prepare Solution (if applicable) Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Workspace Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove PPE Correctly Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Standard operational workflow for handling this compound.

PPE Selection Decision Pathway

This diagram illustrates the decision-making process for selecting the appropriate personal protective equipment.

G Start Start: Handling This compound Gloves_Coat Minimum PPE: Lab Coat, Nitrile Gloves Start->Gloves_Coat Solid_or_Liquid Solid or Liquid Form? Risk_of_Splash Risk of Splashing? Solid_or_Liquid->Risk_of_Splash Liquid Aerosol_Generation Potential for Aerosol/Dust Generation? Solid_or_Liquid->Aerosol_Generation Solid Add_Goggles Add Safety Goggles Risk_of_Splash->Add_Goggles No Add_Face_Shield Add Face Shield Risk_of_Splash->Add_Face_Shield Yes End Proceed with Caution Aerosol_Generation->End No Use_Fume_Hood Work in Fume Hood Aerosol_Generation->Use_Fume_Hood Yes Gloves_Coat->Solid_or_Liquid Add_Goggles->Aerosol_Generation Add_Face_Shield->Aerosol_Generation Use_Fume_Hood->End Add_Respirator Add N95 Respirator Use_Fume_Hood->Add_Respirator If hood unavailable Add_Respirator->End

Caption: Decision pathway for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.